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  • Product: 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride
  • CAS: 2108138-85-6

Core Science & Biosynthesis

Foundational

What is the chemical structure of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride

An In-Depth Technical Guide to 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride Disclaimer: The compound 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride is not a commercially cataloged substance with publicl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride

Disclaimer: The compound 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride is not a commercially cataloged substance with publicly available experimental data. This guide has been developed by a Senior Application Scientist based on a systematic deduction of its chemical structure from its IUPAC name. The physicochemical properties, proposed synthesis, and characterization data are derived from established principles of organic chemistry and data from closely related structural analogs. All data derived from analogs or predictions are clearly indicated.

Introduction and Deduced Structure

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on the specific derivative, 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride. While this exact molecule is not documented in scientific literature, its structure can be confidently deduced from its nomenclature, providing a basis for proposing its synthesis and predicting its properties.

The name implies the following structural features:

  • 1,4-Diazepane: A seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.

  • 1-methyl: A methyl group (-CH₃) is attached to the nitrogen atom at the 1-position.

  • 6-(Methoxymethyl): A methoxymethyl group (-CH₂OCH₃) is attached to the carbon atom at the 6-position of the ring.

  • Hydrochloride: The molecule is supplied as a hydrochloride salt, indicating that one of the nitrogen atoms is protonated and associated with a chloride ion (Cl⁻). This is a common practice to improve the stability and water solubility of amines.

Based on this analysis, the proposed chemical structure is as follows:

Caption: Proposed structure of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride.

Predicted Physicochemical Properties

No experimental data exists for the target molecule. The following table consolidates calculated values and experimental data from close structural analogs to provide an estimated profile.

PropertyPredicted/Analog ValueSource/Basis
Molecular Formula C₈H₁₉ClN₂OCalculated from deduced structure
Molecular Weight 194.70 g/mol Calculated from deduced structure
Physical Form Predicted to be a solid at room temperature.Based on the hydrochloride salt form of similar amines.[2]
Boiling Point (Free Base) ~180-200 °C (Predicted)Extrapolated from analogs: 6-methyl-1,4-diazepane (174.5 °C) and 1-methyl-1,4-diazepane. The added methoxymethyl group would increase the boiling point.[3][4]
Solubility Predicted to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form significantly increases aqueous solubility compared to the free base.
pKa (Conjugate Acid) 8.5 - 10.0 (Predicted)Typical range for the secondary/tertiary amines in a diazepane ring.
XLogP3 (Free Base) ~0.6 (Predicted)Calculated based on the free base structure, suggesting moderate lipophilicity. Analog 6-methyl-1,4-diazepane has an XLogP3 of 0.47.[3]

Proposed Synthesis Protocol

The synthesis of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride can be logically approached via a multi-step pathway starting from a protected, chiral precursor. The following protocol is designed based on established synthetic transformations for creating substituted diazepanes.[5][6]

Rationale: The strategy involves building the substituted diazepane ring first, followed by functional group manipulations. Using a Boc-protected intermediate (tert-butyloxycarbonyl) is a standard method in amine synthesis to control reactivity and prevent unwanted side reactions.

G A Step 1: Synthesis of 1-Boc-6-(hydroxymethyl)-1,4-diazepane B Step 2: Williamson Ether Synthesis (Methoxymethyl formation) A->B NaH, CH₃I in THF C Step 3: N-Methylation (Reductive Amination) B->C Formaldehyde, NaBH(OAc)₃ D Step 4: Boc Deprotection & Salt Formation C->D HCl in Dioxane E Final Product: 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride D->E Purification

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Methodology:

Step 1: Synthesis of a Suitable Precursor The synthesis would ideally start from a precursor like 1-Boc-6-(hydroxymethyl)-1,4-diazepane . Such a starting material is not commercially available but could be synthesized from chiral amino acid derivatives, a known strategy for producing enantiomerically enriched diazepanes.[5] For this guide, we will assume this precursor is available.

Step 2: O-Methylation (Williamson Ether Synthesis)

  • Objective: To convert the hydroxyl group (-OH) into a methoxy group (-OCH₃).

  • Protocol:

    • Dissolve 1-Boc-6-(hydroxymethyl)-1,4-diazepane (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form a sodium alkoxide, which is a much more potent nucleophile for the subsequent step.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (CH₃I, 1.5 eq) dropwise. Causality: Methyl iodide is an excellent electrophile for Sₙ2 reactions. The alkoxide attacks the methyl group, displacing the iodide and forming the methyl ether.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-6-(methoxymethyl)-1,4-diazepane .

Step 3: N-Methylation via Reductive Amination

  • Objective: To introduce a methyl group at the N-4 position.

  • Protocol:

    • Dissolve 1-Boc-6-(methoxymethyl)-1,4-diazepane (1.0 eq) in dichloromethane (DCM).

    • Add aqueous formaldehyde (37% solution, 1.5 eq). Causality: The secondary amine at the N-4 position will react with formaldehyde to form an intermediate iminium ion.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion to the tertiary amine without reducing the Boc-protecting group or the newly formed ether.

    • Stir the reaction at room temperature for 12-18 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 1-Boc-4-methyl-6-(methoxymethyl)-1,4-diazepane .

Step 4: Deprotection and Hydrochloride Salt Formation

  • Objective: To remove the Boc protecting group and form the final hydrochloride salt.

  • Protocol:

    • Dissolve the crude product from Step 3 in a minimal amount of methanol.

    • Add a solution of hydrochloric acid in 1,4-dioxane (4M, 5.0 eq) dropwise at 0 °C. Causality: The strong acidic conditions cleave the acid-labile Boc group, releasing carbon dioxide and isobutylene. The excess HCl protonates the basic nitrogen atoms, forming the hydrochloride salt.

    • Stir the mixture at room temperature for 2-4 hours, during which the product should precipitate.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the crude 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride .

    • Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be required for further purification.

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized product, a standard battery of analytical techniques would be employed. The expected results are based on the analysis of structural analogs.[4][7]

G A Synthesized Product B ¹H and ¹³C NMR Spectroscopy A->B Structural Confirmation C Mass Spectrometry (MS) A->C Molecular Weight Verification D Infrared (IR) Spectroscopy A->D Functional Group ID E High-Performance Liquid Chromatography (HPLC) A->E Purity Assessment F Confirmed Structure & Purity >95%

Caption: Standard workflow for analytical characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet around 2.3-2.5 ppm), the O-methyl group (a singlet around 3.3-3.4 ppm), the methylene bridge of the methoxymethyl group (-CH₂O-, a doublet or multiplet around 3.4-3.6 ppm), and a complex series of multiplets for the seven diazepane ring protons.

  • ¹³C NMR Spectroscopy: The carbon NMR would confirm the presence of all 8 unique carbon atoms, with characteristic shifts for the N-methyl, O-methyl, and the carbons of the diazepane ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) on the free base would be used to confirm the exact mass. The expected [M+H]⁺ ion for the free base (C₈H₁₈N₂O) would have a calculated m/z of 159.1492.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations, a strong C-O-C ether stretch around 1100 cm⁻¹, and broad N-H stretches (from the protonated amine salt) in the 2400-2800 cm⁻¹ region.

References

  • NextSDS. 1-(6-Methoxy-pyriMidin-4-yl)-[5][8]diazepane hydrochloride. [Link]

  • Kato, S., Harada, H., & Morie, T. (1997). Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 3219-3226.
  • MDPI. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • JOCPR. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

  • ACS Publications. Synthesis of 1,4-Diazepanes and Benzo[b][5][8]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. [Link]

  • PubChem. 1-Methylhomopiperazine. [Link]

  • VTechWorks. Memory of Chirality in 1,4-Benzodiazepin-2-ones. [Link]

  • PubChem. CID 66803570. [Link]

  • PMC. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • Organic Chemistry Portal. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. [Link]

  • PMC. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. [Link]

  • NextSDS. 1-(6-Methoxy-pyriMidin-4-yl)-[5][8]diazepane hydrochloride. [https://www.nextsds.com/en/substance/1-(6-Methoxy-pyriMidin-4-yl)-[5][8]diazepane%20hydrochloride-1353947-26-8]([Link]5][8]diazepane%20hydrochloride-1353947-26-8)

Sources

Exploratory

Exact Mass and Molecular Weight Determination of 6-(Methoxymethyl)-1-methyl-1,4-diazepane Hydrochloride: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals In modern drug discovery, functionalized 1,4-diazepanes serve as critical scaffolds for central nervous system (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals

In modern drug discovery, functionalized 1,4-diazepanes serve as critical scaffolds for central nervous system (CNS) agents and G-protein-coupled receptor (GPCR) ligands. The compound 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride (CAS: 2108138-85-6)[1] is a highly specific building block requiring rigorous analytical characterization before integration into synthetic pipelines.

This whitepaper provides an authoritative, step-by-step framework for calculating the theoretical mass properties of this molecule and validating its identity using High-Resolution Mass Spectrometry (HRMS).

Structural Elucidation & Chemical Identity

Before calculating mass, we must deconstruct the molecule into its elemental constituents. The core scaffold is 1,4-diazepane (homopiperazine), a seven-membered heterocyclic ring containing two nitrogen atoms.

The structural logic dictates the following modifications to the base ring (C₅H₁₂N₂):

  • N1-Methylation: Substitution of a hydrogen atom on the N1 position with a methyl group (+CH₂ net change).

  • C6-Methoxymethylation: Substitution of a hydrogen atom on the C6 position with a methoxymethyl ether group (+C₂H₄O net change).

  • Salt Formation: The basic secondary amine (N4) is protonated in the presence of hydrochloric acid, forming a stable monohydrochloride salt (+HCl).

Structure Base 1,4-Diazepane (C5H12N2) Sub1 1-Methyl (+CH2) Base->Sub1 Sub2 6-Methoxymethyl (+C2H4O) Sub1->Sub2 Salt Hydrochloride (+HCl) Sub2->Salt Final 6-(Methoxymethyl)-1-methyl- 1,4-diazepane HCl (C8H19ClN2O) Salt->Final

Caption: Structural assembly of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride.

Theoretical Mass Calculations: Average vs. Monoisotopic

A frequent point of failure in analytical workflows is the conflation of Average Molecular Weight (MW) and Monoisotopic Exact Mass .

  • Average MW is used for bulk stoichiometry, formulation, and molarity calculations. It relies on the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes.

  • Monoisotopic Exact Mass is exclusively used for mass spectrometry (HRMS). It is calculated using the exact mass of the single most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).

Quantitative Isotopic Data

The following table summarizes the IUPAC-endorsed atomic weights and exact monoisotopic masses required for our calculations[2].

ElementStandard Atomic Weight ( g/mol )Principal IsotopeExact Mass (Da)
Carbon (C)12.011¹²C12.000000
Hydrogen (H)1.008¹H1.007825
Nitrogen (N)14.007¹⁴N14.003074
Oxygen (O)15.999¹⁶O15.994915
Chlorine (Cl)35.450³⁵Cl34.968853
Calculation: Free Base (C⸈H₁⸈N₂O)
  • Exact Mass: (8 × 12.000000) + (18 × 1.007825) + (2 × 14.003074) + (1 × 15.994915) = 158.141913 Da [3]

  • Average MW: (8 × 12.011) + (18 × 1.008) + (2 × 14.007) + (1 × 15.999) = 158.245 g/mol

Calculation: Hydrochloride Salt (C⸈H₁₉ClN₂O)
  • Exact Mass: 158.141913 + 1.007825 (H) + 34.968853 (Cl) = 194.118591 Da

  • Average MW: 158.245 + 36.458 (HCl) = 194.703 g/mol

High-Resolution Mass Spectrometry (LC-HRMS) Protocol

To empirically validate the identity of the synthesized compound, we employ Liquid Chromatography coupled to an Orbitrap High-Resolution Mass Spectrometer[4]. Orbitrap technology is selected because its ultra-high resolving power (up to 500,000 FWHM) allows for sub-ppm mass accuracy, eliminating isobaric interferences that lower-resolution quadrupole systems cannot resolve[5].

The Causality of Salt Dissociation in ESI

A critical mechanistic reality in Electrospray Ionization (ESI) is that non-covalent salts do not fly intact. When the hydrochloride salt is subjected to the polar, acidic environment of the LC mobile phase and the high voltage of the ESI source, the chloride counterion dissociates. The instrument will not detect the intact salt mass (194.1186 Da). Instead, the basic tertiary and secondary amines of the diazepane ring will readily accept a proton, forming the [M+H]⁺ ion of the free base.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Weigh 1.0 mg of the hydrochloride salt and dissolve in 1.0 mL of 50:50 Methanol:Water to create a 1 mg/mL stock.

    • Causality Check: Dilute the stock to 1 µg/mL using a diluent containing 0.1% Formic Acid (FA) . The FA lowers the pH, ensuring the basic nitrogens are fully protonated in solution prior to droplet desolvation in the ESI source.

  • Chromatographic Separation:

    • Inject 2 µL onto a C18 reversed-phase UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • ESI+ Ionization & Orbitrap Detection:

    • Operate the ESI source in positive mode (+3.5 kV).

    • Set the Orbitrap resolution to 70,000 at m/z 200.

    • Acquire full-scan MS1 data from m/z 100 to 500.

Workflow Prep Sample Preparation (1 µg/mL in 50% MeOH/H2O + 0.1% FA) Inject UHPLC Injection (C18 Column, Gradient Elution) Prep->Inject Ionize ESI+ Ionization (Salt Dissociation -> [M+H]+) Inject->Ionize Detect HRMS Detection (Orbitrap, R=70,000) Ionize->Detect Analyze Data Analysis (Extract m/z 159.1492, <3 ppm error) Detect->Analyze

Caption: LC-HRMS workflow for exact mass verification of the diazepane derivative.

Data Processing: The Electron Mass Correction & Self-Validation

Calculating the Target m/z

Mass spectrometers measure the mass-to-charge ratio (m/z) of an ion , not a neutral molecule. When the free base (C⸈H₁⸈N₂O) is protonated to form [M+H]⁺, it gains a proton (H⁺), not a neutral hydrogen atom.

Because standard isotopic tables list the mass of a neutral Hydrogen atom (which includes an electron), we must explicitly subtract the mass of the missing electron (0.0005485 Da) to achieve true sub-ppm accuracy.

  • Exact Mass of Neutral Free Base (M): 158.141913 Da

  • Mass of a Proton (H⁺): 1.007825 (H atom) - 0.0005485 (electron) = 1.007276 Da

  • Theoretical m/z for [M+H]⁺: 158.141913 + 1.007276 = 159.149189 m/z

The Self-Validating System

To guarantee scientific integrity, the analytical protocol must be self-validating. We achieve this by calculating the Mass Error in parts-per-million (ppm).

Mass Error (ppm)=(Theoretical m/zExperimental m/z−Theoretical m/z​)×106

Validation Criteria: If the Orbitrap detects a peak at m/z 159.1494, the mass error is calculated as ((159.1494 - 159.1492) / 159.1492) * 1,000,000 = +1.25 ppm. A mass error of < 3.0 ppm definitively validates the identity of the 6-(Methoxymethyl)-1-methyl-1,4-diazepane core, confirming that the instrument is properly calibrated and the synthesized batch is structurally accurate.

References

  • Source: uni.
  • Title: 6-(Methoxymethyl)
  • Source: biocompare.
  • Source: thermofisher.
  • Source: osti.

Sources

Foundational

Pharmacokinetic Profiling of Methoxymethyl Diazepane Scaffolds: A Technical Guide

Introduction: The Strategic Imperative for Early Pharmacokinetic Assessment The diazepane scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS).[1][2][3] I...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative for Early Pharmacokinetic Assessment

The diazepane scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS).[1][2][3] Its three-dimensional architecture allows for precise vectoral presentation of substituents, enabling potent and selective interactions with various biological targets. The incorporation of a methoxymethyl (MOM) ether group is a common medicinal chemistry strategy to modulate physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5][6][7]

However, these seemingly minor structural modifications can have profound and often unpredictable effects on a compound's pharmacokinetic (PK) behavior.[8] A molecule with exceptional target potency is of little therapeutic value if it cannot reach its site of action in sufficient concentration and for an adequate duration. Therefore, a rigorous and early-stage pharmacokinetic profiling campaign is not merely a checkbox in preclinical development; it is a critical, data-driven process that informs iterative cycles of chemical optimization and significantly de-risks the progression of drug candidates.[4][9]

This guide provides a comprehensive, field-proven framework for the systematic pharmacokinetic evaluation of novel methoxymethyl diazepane scaffolds. It is designed for drug development scientists to not only execute the requisite experiments but to understand the strategic rationale behind each phase of the investigation, from high-throughput in vitro screens to definitive in vivo studies.

Section 1: The Phased Approach to ADME Profiling

A successful PK profiling strategy is tiered, beginning with rapid, resource-sparing in vitro assays to triage compounds and culminating in more complex in vivo studies for the most promising candidates. This phased approach ensures that key decisions are made based on a holistic understanding of a compound's potential liabilities.

PK_Profiling_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Decision Gate: Candidate Selection cluster_2 Phase 2: In Vivo PK Study cluster_3 Phase 3: Data Interpretation MetStab Metabolic Stability (Microsomes, Hepatocytes) Decision1 Go / No-Go Prioritize Analogs MetStab->Decision1 CYP CYP450 Inhibition (Fluorogenic/LC-MS) CYP->Decision1 PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Decision1 Perm Permeability (PAMPA, Caco-2) Perm->Decision1 StudyDesign Study Design (Rodent, IV/PO Dosing) Decision1->StudyDesign Promising Candidates Bioanalysis Bioanalytical Method Validation (LC-MS/MS) StudyDesign->Bioanalysis SampleAnalysis Sample Analysis Bioanalysis->SampleAnalysis PK_Calc PK Parameter Calculation (NCA) SampleAnalysis->PK_Calc IVIVE IVIVE & Reporting PK_Calc->IVIVE

Caption: High-level workflow for pharmacokinetic profiling.

Phase 1: High-Throughput In Vitro ADME Screening

The initial phase focuses on assessing the fundamental ADME properties of a series of diazepane analogs. The goal is to identify liabilities early and build a structure-activity relationship (SAR) for ADME properties, not just for target potency.[5]

1.1.1 Metabolic Stability

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. The liver is the principal site of drug metabolism, and initial screens use subcellular fractions (microsomes) or intact cells (hepatocytes).[10]

  • Liver Microsomes: These preparations contain the majority of the Cytochrome P450 (CYP) enzymes responsible for Phase I (oxidative) metabolism.[11] They are cost-effective for an initial screen. A key metabolic pathway for the methoxymethyl ether moiety is O-dealkylation, catalyzed by CYP enzymes, which would lead to an unstable hemiacetal that decomposes to formaldehyde and the corresponding alcohol. Identifying this pathway early is crucial.

  • Hepatocytes: Using cryopreserved hepatocytes provides a more complete picture, as they contain both Phase I and Phase II (conjugative) enzymes, as well as transporters.[10][11][12] This assay is essential for compounds that appear too stable in microsomes, as they may be cleared by non-CYP pathways.

Experimental Protocol: Metabolic Stability in Hepatocytes [10][13]

  • Preparation: Thaw cryopreserved human hepatocytes and dilute to a concentration of 0.5-1.0 x 10^6 viable cells/mL in pre-warmed, supplemented Williams Medium E.[12][13]

  • Compound Incubation: Add the test compound (typically 1 µM final concentration from a DMSO stock; final DMSO concentration ≤ 0.1%) to the hepatocyte suspension in a 96-well plate.[13]

  • Time Course Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[10]

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the parent compound remaining.

  • Calculation: Determine the in vitro half-life (t½) from the slope of the natural log of the percent parent remaining versus time curve.[13] From this, the intrinsic clearance (Clint) can be calculated.[14]

1.1.2 Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and critical for predicting drug-drug interactions (DDIs).[15][16][17]

Experimental Protocol: Fluorogenic CYP Inhibition Assay [15]

  • System Preparation: Use human liver microsomes and a panel of isoform-specific fluorogenic probe substrates.

  • Incubation: In a 96-well plate, pre-incubate the test compound across a range of concentrations (e.g., 0.1 to 25 µM) with microsomes and a NADPH-regenerating system at 37°C.[17]

  • Reaction Initiation: Initiate the reaction by adding the specific fluorogenic substrate.

  • Detection: Monitor the formation of the fluorescent metabolite over time using a plate reader.

  • Calculation: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value (the concentration of test compound that causes 50% inhibition of enzyme activity).[17]

1.1.3 Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin and alpha-1-acid glycoprotein dictates the unbound fraction (fu), which is the portion of the drug available to interact with its target and be cleared.[18][19] High protein binding (>99%) can make a compound more sensitive to changes in protein concentration and potential DDIs.[20] Rapid Equilibrium Dialysis (RED) is the gold standard method.[19][21]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) [18][19]

  • Device Setup: Use a RED device plate, which consists of wells divided into two chambers by a semipermeable membrane (8-12 kDa MWCO).

  • Sample Addition: Add plasma (human, rat, mouse) spiked with the test compound (e.g., 1-10 µM) to one chamber. Add phosphate-buffered saline (PBS) to the other chamber.[18]

  • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[18]

  • Analysis: After incubation, take equal aliquots from both the plasma and buffer chambers. Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample) and precipitate proteins with acetonitrile containing an internal standard. Analyze both samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

1.1.4 Permeability

For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption. For CNS-targeted drugs, the ability to cross the blood-brain barrier (BBB) is paramount.[8]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's a rapid way to assess the intrinsic permeability of a compound.

  • Caco-2 Cell Assay: This is considered the gold standard for predicting intestinal absorption.[22] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semipermeable filter, differentiate to form a polarized monolayer of enterocytes that mimics the intestinal barrier, complete with tight junctions and efflux transporters (e.g., P-glycoprotein, P-gp).[23][24][25]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay [23][25]

  • Cell Culture: Culture Caco-2 cells on Transwell filter inserts for 21 days to allow for monolayer differentiation and integrity.

  • Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity before the experiment.[26]

  • Transport Study:

    • A-to-B Transport (Apical to Basolateral): Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side. This mimics absorption from the gut into the bloodstream.[25]

    • B-to-A Transport (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side. This measures the extent of active efflux.[25]

  • Sampling & Analysis: Incubate at 37°C. At a specified time (e.g., 120 minutes), take samples from both donor and receiver chambers and analyze by LC-MS/MS.[24]

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[25]

Metabolic_Pathway parent Methoxymethyl Diazepane (R-O-CH2-O-CH3) hemiacetal Unstable Hemiacetal (R-O-CH2-OH) parent->hemiacetal CYP450 O-Dealkylation alcohol Hydroxylated Diazepane (R-OH) hemiacetal->alcohol Decomposition formaldehyde Formaldehyde (HCHO) hemiacetal->formaldehyde Decomposition

Caption: Potential Phase I metabolism of the methoxymethyl ether moiety.

Section 2: Definitive In Vivo Pharmacokinetic Studies

After selecting lead candidates based on a promising in vitro ADME profile, in vivo studies are conducted to understand how the compound behaves in a whole biological system.[27] Rodent models (typically mice or rats) are standard for initial PK studies.[28][29][30]

Study Design

A typical study involves administering the compound by both intravenous (IV) and oral (PO) routes to different groups of animals.[31]

  • Intravenous (IV) Administration: This route provides 100% bioavailability by definition. The resulting concentration-time profile allows for the determination of fundamental PK parameters like clearance (CL) and volume of distribution (Vd).

  • Oral (PO) Administration: This route is essential for compounds intended for oral delivery. Comparing the plasma exposure after PO administration to that after IV administration allows for the calculation of oral bioavailability (F%).

  • Dosing and Sampling: A single dose is administered. Blood samples are collected at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) to capture the absorption, distribution, and elimination phases of the drug.[30]

Bioanalytical Method Validation

Before analyzing study samples, the analytical method (almost always LC-MS/MS) must be rigorously validated to ensure the data is accurate, precise, and reproducible.[32] This is a regulatory requirement.[33][34][35]

Key Validation Parameters (as per FDA Guidance): [32][33][34][35]

ParameterAcceptance CriteriaRationale
Selectivity No significant interference at the retention time of the analyte and internal standard.Ensures the method is measuring only the intended compound.
Accuracy Mean concentration should be within ±15% of nominal (±20% at LLOQ).How close the measured value is to the true value.
Precision Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).Measures the variability of repeated measurements.
Calibration Curve A minimum of 6 non-zero standards; r² ≥ 0.99.Demonstrates the relationship between instrument response and concentration.
LLOQ Lowest standard on the curve with acceptable accuracy, precision, and signal-to-noise.The lowest concentration that can be reliably quantified.
Stability Analyte should be stable under various conditions (freeze-thaw, bench-top, long-term storage).Ensures sample integrity from collection to analysis.
Sample Analysis Workflow

Bioanalytical_Workflow cluster_0 Sample Collection & Processing cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing Collect Blood Collection (e.g., Tail Vein) Process Plasma Separation (Centrifugation) Collect->Process Spike Spike with Internal Standard Process->Spike Precip Protein Precipitation (e.g., Acetonitrile) Spike->Precip Centrifuge Centrifuge & Collect Supernatant Precip->Centrifuge Inject Inject Sample Centrifuge->Inject Separate Chromatographic Separation (LC) Inject->Separate Detect Detection & Quantitation (MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Concentration Calculation Integrate->Quantify

Caption: Standard workflow for bioanalysis of plasma samples.

Section 3: Data Analysis and Interpretation

Once the concentration-time data is generated, it is analyzed to derive key pharmacokinetic parameters. Non-compartmental analysis (NCA) is the most common approach for initial PK studies as it requires fewer assumptions than compartmental modeling.[36][37][38][39]

Key Pharmacokinetic Parameters

The following parameters are calculated from the plasma concentration-time data using specialized software (e.g., Phoenix WinNonlin).[37]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Related to efficacy and potential toxicity.
Tmax Time at which Cmax is observed.Indicates the rate of absorption.
AUC Area Under the concentration-time Curve; a measure of total drug exposure.[36][38]Key parameter for assessing bioavailability and comparing compounds.
Terminal half-life; time required for the plasma concentration to decrease by 50%.Determines dosing interval and time to reach steady state.
CL Clearance; the volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Vd Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues versus plasma.
F% Absolute oral bioavailability; the fraction of an oral dose that reaches systemic circulation.Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Integrating Data for Decision-Making

The ultimate goal is to build a cohesive picture of the compound's disposition. For CNS drug candidates, desirable properties often include:[40][41][42]

  • High Permeability: (Papp > 10 x 10⁻⁶ cm/s) to cross the gut wall and the BBB.[40][42]

  • Low Efflux: (ER ≤ 2.5) to avoid being pumped out of the brain.[40][42]

  • Low to Moderate Clearance: To achieve a reasonable half-life and dosing interval.[40]

  • Good Oral Bioavailability: (F% > 30%) for convenient patient dosing.

By comparing the in vitro data with the in vivo outcomes, a medicinal chemistry team can establish an in vitro-in vivo correlation (IVIVC), which allows for more predictive and efficient optimization of the chemical series.[12]

Conclusion

The pharmacokinetic profiling of methoxymethyl diazepane scaffolds is a multi-faceted process that is integral to successful drug discovery. It requires a logical, phased approach that combines high-throughput in vitro screening with definitive in vivo studies. By understanding the causality behind experimental choices, ensuring rigorous bioanalytical validation, and correctly interpreting the resulting data, researchers can effectively identify and optimize candidates with a higher probability of clinical success. This systematic approach transforms PK profiling from a simple data-gathering exercise into a powerful strategic tool for building a robust drug development pipeline.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). EURL ECVAM. Available at: [Link]

  • Pharmacokinetics analysis series: Non-compartmental analysis. (n.d.). Datapharm Australia. Available at: [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. (n.d.). University of Washington. Available at: [Link]

  • Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. (2023). Certara. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Sannova. Available at: [Link]

  • Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. (2025). Aplos Analytics. Available at: [Link]

  • Caco2 assay protocol. (n.d.). University of Washington. Available at: [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Available at: [Link]

  • Noncompartmental Analysis. (n.d.). MathWorks. Available at: [Link]

  • Non-compartmental analysis of pharmacokinetic data after multiple intravenous and oral administration. (n.d.). PubMed. Available at: [Link]

  • Caco-2 Permeability Assay. (n.d.). Domainex. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Available at: [Link]

  • Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. (2010). ACS Chemical Neuroscience. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Available at: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Available at: [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan. Available at: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. Available at: [Link]

  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. (n.d.). PubMed. Available at: [Link]

  • In-vitro plasma protein binding. (2025). protocols.io. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA. Available at: [Link]

  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Available at: [Link]

  • Improving Compound Quality: Physical Chemistry and DMPK Properties in Drug Discovery. (n.d.). LD Organisation. Available at: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Available at: [Link]

  • Optimizing DMPK Properties: Experiences from a Big Pharma DMPK Department. (n.d.). PubMed. Available at: [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (2021). Springer Nature Experiments. Available at: [Link]

  • Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. (2010). ACS Chemical Neuroscience. Available at: [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Available at: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Available at: [Link]

  • diazepam. (n.d.). ClinPGx. Available at: [Link]

  • Diazepam Understanding the pharmacokinetics of anxiolytic drugs. (n.d.). ResearchGate. Available at: [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Available at: [Link]

  • ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. (n.d.). PMC. Available at: [Link]

  • Rodent In Vivo PK Service. (n.d.). Creative Biolabs. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). IQVIA. Available at: [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (n.d.). PMC. Available at: [Link]

  • VALIUM brand of diazepam TABLETS Rx Only. (2008). FDA. Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). IntechOpen. Available at: [Link]

  • ADME attribute alignment of marketed CNS drugs and CNS candidates. (n.d.). ResearchGate. Available at: [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs. Available at: [Link]

  • Classics in Chemical Neuroscience: Diazepam (Valium). (n.d.). PMC. Available at: [Link]

  • From Traditional Drug Metabolism to Mechanistic Precision: The Evolution of Lead Discovery in Modern Pharmacology. (2024). PharmaFeatures. Available at: [Link]

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Exploratory

Thermodynamic Stability of 1,4-Diazepane Hydrochloride Derivatives: A Comprehensive Guide to Polymorphic Screening and Thermal Characterization

Executive Summary The 1,4-diazepane (homopiperazine) ring is a privileged structural motif in modern medicinal chemistry, serving as the core scaffold for critical therapeutics ranging from Rho-kinase (ROCK) inhibitors l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane (homopiperazine) ring is a privileged structural motif in modern medicinal chemistry, serving as the core scaffold for critical therapeutics ranging from Rho-kinase (ROCK) inhibitors like fasudil to orexin receptor antagonists like suvorexant[1][2]. To optimize aqueous solubility, dissolution rates, and overall bioavailability, these basic amines are predominantly formulated as hydrochloride (HCl) salts.

However, the protonation of the diazepane nitrogens, neutralized by a chloride anion, creates a highly polar supramolecular environment. This polarity frequently leads to complex solid-state behaviors, including solvatomorphism, hydrate formation, and pronounced hygroscopicity. As a Senior Application Scientist, the mandate is clear: identifying and isolating the most thermodynamically stable solid form is not merely a regulatory checkbox, but a fundamental requirement to ensure drug efficacy, shelf-life, and predictable pharmacokinetics. This whitepaper details the causality behind thermal characterization and provides self-validating protocols for establishing the thermodynamic stability of 1,4-diazepane HCl derivatives.

Mechanistic Grounding: The 1,4-Diazepane Core and Salt Selection

The thermodynamic stability of an active pharmaceutical ingredient (API) dictates its physical and chemical fate. Amorphous forms of amine hydrochlorides possess higher thermodynamic free energy; while this yields a higher apparent solubility and rapid initial dissolution, the system is inherently metastable[3]. Over time, or under thermal/humidity stress, amorphous domains will undergo exothermic recrystallization into lower-energy, more stable crystalline lattices[3].

Furthermore, the gastrointestinal environment presents a unique challenge for HCl salts. In gastric fluids (pH 1–2), the high endogenous chloride ion concentration (0.1–0.15 M) suppresses the solubility of the amine hydrochloride via the common ion effect[3]. Because solubility logarithmically decreases as a function of corresponding increases in chloride concentration, selecting a thermodynamically stable polymorph that maintains a reliable dissolution profile under these conditions is critical[3].

For 1,4-diazepane derivatives, the solid-state landscape is often dominated by hydrates. For example, fasudil hydrochloride exhibits multiple polymorphic phases, including a trihydrate and an anhydrous form, but rigorous thermal profiling identifies the hemihydrate as the thermodynamically stable form under ambient conditions[1].

The Causality of Experimental Design in Stability Assessment

To map the thermodynamic landscape of 1,4-diazepane HCl derivatives, we rely on orthogonal analytical techniques. We do not simply run these tests; we design them to isolate specific thermodynamic variables.

  • Differential Scanning Calorimetry (DSC): DSC is utilized to measure the heat flow associated with first-order thermodynamic equilibrium phase transitions[1]. By tracking endothermic (melting, desolvation) and exothermic (crystallization) events, we can determine whether a system is enantiotropic (reversible polymorphic transition) or monotropic (irreversible transition to a stable form)[3].

  • Thermogravimetric Analysis (TGA): TGA quantifies mass loss as a function of temperature. Its causal purpose in this workflow is to differentiate between a true polymorphic melting endotherm and a desolvation/degradation event[2].

  • Gravimetric Vapor Sorption (GVS/DVS): Because the chloride counterion is highly electronegative, 1,4-diazepane HCl salts are prone to moisture uptake. GVS evaluates the relative stability of solid-state forms under ambient humidity conditions, allowing us to establish whether a hydrate (e.g., a hemihydrate) is the most stable form[4].

G Start 1,4-Diazepane HCl API Synthesis Cryst Crystallization & Polymorph Screening Start->Cryst Thermal Thermal Analysis (DSC / TGA) Cryst->Thermal Heat Stress Moisture Moisture Sorption (DVS / GVS) Cryst->Moisture Humidity Stress Diffraction Structural ID (XRPD) Cryst->Diffraction Phase ID Stable Thermodynamically Stable Form Thermal->Stable Moisture->Stable Diffraction->Stable

Workflow for thermodynamic stability and polymorph screening of 1,4-diazepane HCl derivatives.

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. The following workflows are designed as closed-loop, self-validating systems where the output of one analytical technique directly verifies the assumptions of the previous.

Protocol 1: Orthogonal Thermal Profiling (DSC/TGA)

This protocol determines the melting point (Tm), degradation temperature, and solvate status of the 1,4-diazepane HCl derivative.

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of the API into a standard aluminum crucible (crimped for DSC, open for TGA)[2].

    • Causality: Low sample mass minimizes thermal lag and thermal gradients within the sample, ensuring sharp, highly resolved endothermic peaks[2].

  • Atmospheric Control: Purge the furnace with dry nitrogen gas at a flow rate of 50 mL/min[2].

    • Causality: An inert, dry atmosphere prevents oxidative degradation from masking true thermodynamic melting points and efficiently sweeps away evolved water during desolvation[2].

  • Dynamic Heating: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C (or until degradation)[2].

    • Causality: This specific rate provides the optimal thermodynamic balance—fast enough to prevent the kinetic trapping of metastable polymorphs, but slow enough to resolve closely spaced desolvation and melting events.

  • Validation Check (System Integration): Overlay the DSC and TGA thermograms. If a DSC endotherm occurs simultaneously with a TGA mass loss, the event is conclusively identified as desolvation/degradation. If the DSC shows a sharp endotherm (e.g., Tm = 215 °C for fasudil) with zero corresponding mass loss on the TGA, it is validated as a true first-order thermodynamic melting transition[1].

Protocol 2: Equilibrium-Driven Gravimetric Vapor Sorption (GVS)

This protocol maps the hydrate stability landscape to prevent unexpected phase transformations during shelf-life.

  • Isothermal Baseline: Equilibrate the sample at 25 °C and 0% Relative Humidity (RH) until the rate of mass change ( dm/dt ) is less than 0.002% min⁻¹.

    • Causality: Establishing a completely anhydrous baseline is critical for accurately calculating the stoichiometric ratio of water molecules absorbed during subsequent hydrate formation[4].

  • Sorption/Desorption Cycling: Stepwise increase RH from 0% to 90%, then decrease back to 0% in 10% increments. Hold at each step until equilibrium is reached.

    • Causality: Full cycling reveals hysteresis loops. This differentiates between surface moisture adsorption (reversible, no hysteresis) and bulk lattice hydrate formation (hysteresis present due to the activation energy required for crystal lattice expansion).

  • Validation Check (Structural Confirmation): Immediately subject the post-GVS sample to X-ray Powder Diffraction (XRPD). If the post-GVS diffractogram matches the pre-GVS stable form (e.g., the hemihydrate), the thermodynamic stability of the lattice under severe humidity stress is definitively validated[4].

PhaseTransition Amorphous Amorphous Form (High Energy, Metastable) Anhydrous Anhydrous Crystalline (Moisture Sensitive) Amorphous->Anhydrous Recrystallization (Exothermic) Solution Aqueous Solution (pH < 2.0) Amorphous->Solution Rapid Dissolution Hemihydrate Hemihydrate Form (Thermodynamically Stable) Anhydrous->Hemihydrate Moisture Uptake (DVS > 40% RH) Hemihydrate->Anhydrous Heating (TGA) Desolvation Endotherm Hemihydrate->Solution Equilibrium Solubility

Phase transition pathways between amorphous, anhydrous, and stable hemihydrate forms.

Quantitative Data Synthesis

The table below summarizes the thermodynamic properties of key 1,4-diazepane hydrochloride derivatives, demonstrating how thermal features directly correlate with solid-state stability.

CompoundSolid State FormThermal Feature (DSC)Mass Loss (TGA)Thermodynamic Stability Profile
Fasudil HCl HemihydrateEndotherms prior to Tm~2.5% (Water loss)Thermodynamically stable at ambient RH[1]
Fasudil HCl AnhydrousTm = 215 °C (First-order)Negligible before degradationMetastable; rapid moisture uptake[1]
(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate HCl Form A (Cocrystal)Sharp melting endothermStable up to degradationHigh crystal stability at room temperature[2]
Generic Amine HCl AmorphousGlass Transition (Tg), Exothermic peakVariable (moisture dependent)High energy, thermodynamically unstable[3]

Strategic Outlook

The development of 1,4-diazepane hydrochloride derivatives requires a rigorous, causality-driven approach to solid-state chemistry. By utilizing self-validating thermal analysis (DSC/TGA) and moisture sorption (GVS) protocols, formulation scientists can confidently bypass metastable amorphous or anhydrous phases, directly targeting the thermodynamically stable polymorph or hydrate. This ensures that the final dosage form maintains its structural integrity, resists the common ion effect in gastric fluids, and delivers reliable clinical efficacy.

References

  • Preformulation: Common Ion Effect and Thermodynamic Stability - Mustansiriyah University.
  • Advanced Microparticulate/Nanoparticulate Respirable Dry Powders of a Selective RhoA/Rho Kinase (Rock) Inhibitor - PubMed Central (NIH).
  • US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google P
  • Organic Process Research & Development Vol. 15 No.

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Foundational

The Multifaceted Mechanisms of 1,4-Diazepane Derivatives in CNS Drug Discovery: A Technical Guide

Introduction: The 1,4-Diazepane Scaffold - A Privileged Structure in CNS Drug Discovery The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents a "privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,4-Diazepane Scaffold - A Privileged Structure in CNS Drug Discovery

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents a "privileged scaffold" in medicinal chemistry. This core structure has given rise to a diverse array of molecules with significant activity within the central nervous system (CNS). Historically, the therapeutic potential of diazepine-containing structures was solidified with the advent of benzodiazepines, which revolutionized the treatment of anxiety and sleep disorders. However, the versatility of the 1,4-diazepane core extends far beyond the classical benzodiazepine mechanism, with modern derivatives targeting a wide range of CNS receptors and demonstrating potential therapeutic applications in psychosis, insomnia, and neurodegenerative diseases.[1]

This in-depth technical guide will elucidate the multifaceted mechanisms of action of 1,4-diazepane derivatives in CNS drug discovery. We will move beyond a superficial overview to provide researchers, scientists, and drug development professionals with a detailed understanding of the molecular interactions, downstream signaling pathways, and the experimental methodologies used to characterize these compounds. Our focus will be on the causal relationships that underpin the observed pharmacological effects, thereby offering a framework for the rational design of next-generation CNS therapeutics based on the 1,4-diazepane scaffold.

I. Positive Allosteric Modulation of GABA-A Receptors: The Foundation and Beyond

The foundational mechanism of action for many early 1,4-diazepane derivatives, particularly the benzodiazepines, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2] GABA is the primary inhibitory neurotransmitter in the CNS, and its binding to the GABA-A receptor, a ligand-gated chloride ion channel, leads to neuronal hyperpolarization and a reduction in neuronal excitability.

1,4-diazepane-based positive allosteric modulators (PAMs) do not bind to the GABA binding site itself but to a distinct allosteric site, the benzodiazepine binding site, located at the interface of the α and γ subunits of the receptor.[3] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and enhances the frequency of chloride channel opening.[4] This potentiation of GABAergic inhibition underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these compounds.

Subunit Selectivity: A Key Determinant of Pharmacological Profile

The GABA-A receptor is a heteropentameric protein complex assembled from a variety of subunits (e.g., α1-6, β1-3, γ1-3). The specific subunit composition of the receptor dictates its pharmacological properties.[5] Different 1,4-diazepane derivatives exhibit varying affinities for GABA-A receptors with different α subunit compositions, leading to distinct therapeutic and side-effect profiles. For instance, compounds with high affinity for the α1 subunit are typically associated with sedative effects, while those targeting α2- and α3-containing receptors may have more pronounced anxiolytic effects with reduced sedation.[6] The development of subunit-selective 1,4-diazepane derivatives is a key strategy in modern CNS drug discovery to achieve more targeted therapeutic effects with an improved safety margin.

II. Antagonism of Orexin Receptors: A Novel Approach to Insomnia

A significant advancement in the application of the 1,4-diazepane scaffold has been the development of antagonists for the orexin 1 (OX1) and orexin 2 (OX2) receptors. The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors, is a critical regulator of wakefulness and arousal.[7] Orexin neurons, located in the lateral hypothalamus, project to and excite various monoaminergic and cholinergic nuclei that are essential for maintaining an awake state.[8]

Dual orexin receptor antagonists (DORAs) with a 1,4-diazepane core have emerged as a novel class of hypnotics for the treatment of insomnia.[9][10] By competitively blocking the binding of orexin-A and orexin-B to their receptors, these compounds suppress the wake-promoting signals of the orexin system, thereby facilitating the transition to and maintenance of sleep.[11] This mechanism of action is distinct from that of traditional hypnotics that act via general CNS depression, such as GABA-A receptor PAMs.

Downstream Effects on Arousal Systems

The sleep-promoting effects of 1,4-diazepane-based orexin antagonists are mediated by their ability to attenuate the excitatory drive of orexin on downstream arousal centers. Orexin neurons densely innervate and activate noradrenergic neurons in the locus coeruleus, serotonergic neurons in the dorsal raphe, and histaminergic neurons in the tuberomammillary nucleus.[12] By blocking orexin signaling, DORAs reduce the activity of these monoaminergic systems, leading to a decrease in arousal and the promotion of sleep.

III. Modulation of Dopamine and Serotonin Receptors: Implications for Psychosis

Certain 1,4-diazepane derivatives exhibit significant affinity for dopamine and serotonin receptors, particularly the dopamine D2 and D4 receptors and the serotonin 5-HT2A receptor.[13][14] This pharmacological profile is characteristic of many atypical antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.

The therapeutic efficacy of atypical antipsychotics is thought to arise from a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[15] While D2 receptor blockade is crucial for alleviating the positive symptoms of schizophrenia (e.g., hallucinations, delusions), it is also associated with extrapyramidal side effects. Concomitant 5-HT2A receptor antagonism is believed to mitigate these motor side effects and may also contribute to the efficacy against negative and cognitive symptoms of the disorder.[16] The development of 1,4-diazepane derivatives with optimized D2/5-HT2A receptor affinity profiles represents an active area of research for novel antipsychotic agents.

IV. Targeting the Sigma-1 Receptor: A Pathway to Neuroprotection

The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[17] It plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal survival.[18] A growing body of evidence indicates that sigma-1 receptor ligands, including some 1,4-diazepane derivatives, possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases.[19]

Neuroprotective Signaling Cascades

The neuroprotective effects of sigma-1 receptor agonists are multifaceted. By acting as a molecular chaperone, the sigma-1 receptor helps to mitigate endoplasmic reticulum (ER) stress, a key pathological feature of many neurodegenerative disorders.[20] Activation of the sigma-1 receptor can also modulate intracellular calcium signaling, preventing excitotoxicity, and can inhibit the production of pro-inflammatory mediators and reactive oxygen species.[21][22] Furthermore, sigma-1 receptor activation has been shown to promote the expression of anti-apoptotic proteins and neurotrophic factors, further contributing to neuronal survival.[18]

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of representative 1,4-diazepane derivatives at their respective CNS targets.

CompoundGABA-A Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
Diazepamα1β2γ24.5Positive Allosteric Modulator[3]
Diazepamα2β2γ23.8Positive Allosteric Modulator[3]
Diazepamα3β2γ26.2Positive Allosteric Modulator[3]
Diazepamα5β2γ212.0Positive Allosteric Modulator[3]
Compound 5α2β3γ21500 (IC50)-[23]
Compound 5α3β3γ21100 (IC50)-[23]
CompoundOrexin Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Reference
MK-4305OX1-50[11]
MK-4305OX2-56[11]
5FBTMOX11.14-[6]
6FBTMOX12.14-[6]
BTFOX12.33-[6]
CompoundDopamine/Serotonin ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Reference
PD 89211Dopamine D43.72.1 (Antagonist)[20]
Compound 22Serotonin 5-HT2A-1.1 (Antagonist)[14]
CompoundSigma-1 ReceptorBinding Affinity (Ki, nM)Functional ActivityReference
Benzofurane derivative 2cσ18Agonist[24]
Quinoline derivative 2dσ119Agonist[24]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol provides a general framework for determining the binding affinity (Ki) of a 1,4-diazepane derivative for a specific CNS receptor using a competitive radioligand binding assay.[25]

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membranes from a cell line stably expressing the target receptor (e.g., CHO or HEK293 cells) or from specific brain regions of an animal model.[26] This is typically done by homogenization and centrifugation to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, add the following components in a suitable assay buffer:

    • A fixed concentration of a radioligand known to bind to the target receptor with high affinity and specificity.

    • Increasing concentrations of the unlabeled 1,4-diazepane derivative (the competitor).

    • A known concentration of the receptor preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by filtration through a glass fiber filter, which traps the cell membranes while allowing the free radioligand to pass through.[25]

  • Quantification of Radioactivity: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[27]

Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the functional effects of a 1,4-diazepane derivative on a ligand-gated ion channel, such as the GABA-A receptor.[5][9]

Step-by-Step Methodology:

  • Cell Preparation: Use cultured neurons or acutely prepared brain slices containing the neurons of interest.

  • Recording Pipette: Fabricate a glass micropipette with a tip resistance of 3-7 MΩ and fill it with an internal solution that mimics the intracellular ionic composition.

  • Gigaohm Seal Formation: Under microscopic guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recording: Clamp the cell membrane at a specific holding potential (e.g., -60 mV) to record the currents flowing across the membrane.

  • Drug Application: Apply the agonist of the receptor of interest (e.g., GABA) to the cell to elicit a baseline current response. Then, co-apply the agonist with the 1,4-diazepane derivative at various concentrations to determine its effect on the agonist-evoked current.

  • Data Acquisition and Analysis: Record the changes in the current amplitude, kinetics, and duration in the presence of the test compound. This will reveal whether the compound acts as a positive or negative allosteric modulator, an agonist, or an antagonist.

In Vivo Microdialysis for Neurotransmitter Release Monitoring

This protocol outlines the use of in vivo microdialysis to measure the effect of a 1,4-diazepane derivative on the extracellular levels of neurotransmitters in a specific brain region of a freely moving animal.[28][29]

Step-by-Step Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal. The probe consists of a semi-permeable membrane at its tip.

  • Perfusion: After a recovery period, perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Small molecules, including neurotransmitters, from the extracellular fluid diffuse across the semi-permeable membrane into the aCSF. Collect the resulting dialysate samples at regular intervals.

  • Drug Administration: Administer the 1,4-diazepane derivative systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Neurochemical Analysis: Analyze the concentration of neurotransmitters in the collected dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or mass spectrometry.

  • Data Analysis: Compare the neurotransmitter levels before and after drug administration to determine the effect of the 1,4-diazepane derivative on neurotransmitter release.

Signaling Pathway and Workflow Diagrams

GABAA_Modulation cluster_membrane Neuronal Membrane GABAA GABA-A Receptor (α/β/γ subunits) BZD_site Benzodiazepine Binding Site GABA_site GABA Binding Site Cl_channel Chloride (Cl-) Channel GABAA->Cl_channel Potentiates Opening BZD_site->GABAA Induces Conformational Change GABA_site->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Leads to GABA GABA GABA->GABA_site Binds Diazepane 1,4-Diazepane Derivative (PAM) Diazepane->BZD_site Binds Cl_ion Cl_ion->Cl_channel Influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

Caption: Positive allosteric modulation of the GABA-A receptor by a 1,4-diazepane derivative.

Orexin_Antagonism cluster_orexin_neuron Orexin Neuron (Lateral Hypothalamus) cluster_monoaminergic_neuron Monoaminergic Neuron (e.g., Locus Coeruleus) Orexin Orexin-A / Orexin-B Orexin_Receptor OX1/OX2 Receptor Orexin->Orexin_Receptor Activates Gq_protein Gq Protein Orexin_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release Monoamine_Release Monoamine Release (e.g., Norepinephrine) Ca_release->Monoamine_Release Arousal Wakefulness / Arousal Monoamine_Release->Arousal Diazepane_Antagonist 1,4-Diazepane Orexin Antagonist Diazepane_Antagonist->Orexin_Receptor Blocks Sleep Promotion of Sleep Diazepane_Antagonist->Sleep Leads to Radioligand_Binding_Workflow start Start prep_receptor Prepare Receptor Source (Cell Membranes or Brain Tissue) start->prep_receptor setup_assay Set up 96-well Plate: - Radioligand - Unlabeled Competitor (1,4-Diazepane) - Receptor Preparation prep_receptor->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Filter to Separate Bound and Free Radioligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Plot Competition Curve - Determine IC50 - Calculate Ki (Cheng-Prusoff) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Conclusion and Future Directions

The 1,4-diazepane scaffold has proven to be a remarkably versatile platform for the discovery of novel CNS-active agents. From their foundational role as positive allosteric modulators of GABA-A receptors to their more recent applications as orexin receptor antagonists and modulators of dopamine, serotonin, and sigma receptors, these compounds continue to be a rich source of therapeutic innovation.

A deep understanding of the diverse mechanisms of action of 1,4-diazepane derivatives is paramount for the rational design of future CNS drugs with improved efficacy and safety profiles. By leveraging the structure-activity relationships at these various targets, medicinal chemists can fine-tune the pharmacological properties of new derivatives to achieve greater receptor selectivity and desired functional outcomes.

Future research in this area will likely focus on the development of compounds with polypharmacological profiles, targeting multiple receptors implicated in a particular CNS disorder to achieve synergistic therapeutic effects. Furthermore, the exploration of novel CNS targets for the 1,4-diazepane scaffold will undoubtedly continue to expand its therapeutic potential. The continued application of sophisticated experimental techniques, such as those outlined in this guide, will be essential for elucidating the complex mechanisms of action of these promising compounds and for translating these discoveries into the next generation of CNS therapies.

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Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride

An Application Note on the Multi-Step Synthesis of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride Introduction 6-(Methoxymethyl)-1-methyl-1,4-diazepane and its salts are heterocyclic compounds of interest in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Multi-Step Synthesis of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride

Introduction

6-(Methoxymethyl)-1-methyl-1,4-diazepane and its salts are heterocyclic compounds of interest in medicinal chemistry and drug development due to the prevalence of the 1,4-diazepane scaffold in various biologically active molecules. This seven-membered ring system is a core component of several therapeutic agents, known to interact with a range of biological targets. The strategic placement of substituents on the diazepane ring allows for the fine-tuning of a compound's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile. This document provides a comprehensive, step-by-step protocol for the synthesis of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride, designed for researchers and scientists in the field of organic and medicinal chemistry. The described synthetic route is a plausible multi-step process developed from established chemical transformations for analogous structures, commencing from the readily available chiral precursor, (S)-serine.

Overall Synthetic Strategy

The synthesis of the target compound is a multi-step process that begins with the chiral amino acid (S)-serine. The strategy involves the initial preparation of a differentially protected 2,3-diaminopropanol derivative. This is followed by a selective N-methylation, an intramolecular cyclization to form the core 1,4-diazepane ring, O-methylation of the hydroxyl group, and concludes with deprotection and formation of the hydrochloride salt. This approach allows for the controlled introduction of the required functional groups at specific positions of the diazepane scaffold.

Synthetic_Workflow Start (S)-Serine Step1 Step 1: Synthesis of Protected Diamino Alcohol Start->Step1 Protection & Reduction Step2 Step 2: Selective N-methylation Step1->Step2 Methylating Agent Step3 Step 3: Intramolecular Cyclization Step2->Step3 Cyclization Conditions Step4 Step 4: O-methylation Step3->Step4 Methylating Agent Step5 Step 5: Deprotection & Salt Formation Step4->Step5 Deprotection & HCl Treatment End 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride Step5->End

Figure 1: Overall workflow for the synthesis of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride.

Materials and Methods

Materials

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be used where specified.

Reagent/SolventFormulaMolar Mass ( g/mol )Supplier
(S)-SerineC₃H₇NO₃105.09Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Sigma-Aldrich
Benzyl bromideC₇H₇Br171.03Sigma-Aldrich
Lithium aluminum hydride (LAH)LiAlH₄37.95Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65Sigma-Aldrich
Formaldehyde (37% in H₂O)CH₂O30.03Sigma-Aldrich
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94Sigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)NaH24.00Sigma-Aldrich
IodomethaneCH₃I141.94Sigma-Aldrich
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Sigma-Aldrich
Hydrochloric acid (in diethyl ether)HCl36.46Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Fisher Scientific
Tetrahydrofuran (THF)C₄H₈O72.11Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Fisher Scientific
Triethylamine (TEA)C₆H₁₅N101.19Fisher Scientific
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra to be recorded on a Bruker Avance 400 MHz spectrometer.

  • Mass Spectrometry (MS): High-resolution mass spectra to be obtained on a Waters LCT Premier XE (ESI-TOF) mass spectrometer.

  • Thin Layer Chromatography (TLC): To be performed on silica gel 60 F254 plates (Merck) with visualization by UV light (254 nm) and/or staining with potassium permanganate.

  • Flash Column Chromatography: To be performed using silica gel 60 (230-400 mesh).

Experimental Protocols

Step 1: Synthesis of (S)-tert-butyl (1-((benzylamino)methyl)-2-hydroxyethyl)carbamate

This initial step involves the protection of the amino and carboxylic acid functionalities of (S)-serine, followed by reduction and introduction of a second amino group.

  • Protection of (S)-serine:

    • To a solution of (S)-serine (1 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq.).

    • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-(S)-Ser-OH.

  • Benzylation of the carboxylic acid:

    • Dissolve Boc-(S)-Ser-OH (1 eq.) in anhydrous DMF.

    • Add potassium carbonate (1.5 eq.) and benzyl bromide (1.2 eq.).

    • Stir the mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the benzyl ester.

  • Reduction of the ester and introduction of the second amino group:

    • The resulting ester is reduced to the corresponding aldehyde, which is then subjected to reductive amination with benzylamine. A similar transformation starting from a protected serine derivative is described in the literature.[1][2]

    • Alternatively, a more direct approach involves the reduction of the ester to the alcohol, conversion of the alcohol to a leaving group (e.g., tosylate), and subsequent displacement with benzylamine.

  • A simplified plausible route from Boc-(S)-Ser-OH:

    • Reduce the carboxylic acid of Boc-(S)-Ser-OH to the corresponding alcohol using a suitable reducing agent like borane-tetrahydrofuran complex.

    • Protect the resulting primary alcohol as a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.

    • Displace the tosylate with benzylamine to introduce the second amino group.

    • Protect the newly introduced secondary amine with a suitable protecting group if necessary for the subsequent steps.

Step 2: Synthesis of (S)-tert-butyl (1-((benzyl(methyl)amino)methyl)-2-hydroxyethyl)carbamate

This step involves the selective N-methylation of the secondary amine. The Eschweiler-Clarke reaction is a classic method for this transformation.

  • To a solution of the product from Step 1 (1 eq.) in formic acid (excess), add aqueous formaldehyde (37%, 1.5 eq.).

  • Heat the reaction mixture at reflux (around 100 °C) for 4-6 hours.

  • Cool the mixture to room temperature and basify with 2 M NaOH to pH > 10.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-methylated product. Various methods for selective N-methylation of amines have been reported.[3][4][5]

Step 3: Synthesis of (S)-4-benzyl-1-methyl-1,4-diazepan-6-ol

This step involves the deprotection of the primary amine followed by an intramolecular cyclization to form the 1,4-diazepane ring.

  • Boc Deprotection:

    • Dissolve the N-methylated product from Step 2 (1 eq.) in dichloromethane.

    • Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Intramolecular Cyclization:

    • The crude amino alcohol is then cyclized. This can be achieved by converting the primary alcohol to a good leaving group (e.g., mesylate or tosylate) followed by intramolecular nucleophilic substitution by the deprotected primary amine under basic conditions.

    • Dissolve the crude amino alcohol TFA salt in anhydrous dichloromethane and cool to 0 °C.

    • Add triethylamine (3 eq.) followed by methanesulfonyl chloride (1.2 eq.) dropwise.

    • Stir at 0 °C for 1 hour and then at room temperature overnight.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

    • Dry the organic layer, concentrate, and purify by chromatography to obtain the cyclized product. The formation of 1,4-diazepane rings through intramolecular cyclization is a well-established method.[6][7][8]

Step 4: Synthesis of (S)-7-(methoxymethyl)-4-methyl-1-benzyl-1,4-diazepane

This step involves the O-methylation of the secondary alcohol.

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF at 0 °C, add a solution of the alcohol from Step 3 (1 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add iodomethane (1.5 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the O-methylated product. The methylation of alcohols is a common transformation in organic synthesis.[9][10][11]

Step 5: Synthesis of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride

The final step involves the removal of the benzyl protecting group and the formation of the hydrochloride salt.

  • Debenzylation:

    • Dissolve the product from Step 4 (1 eq.) in methanol.

    • Add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the free base of the target compound.

  • Hydrochloride Salt Formation:

    • Dissolve the resulting free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • Add a solution of hydrochloric acid in diethyl ether (1.1 eq.) dropwise with stirring.

    • A precipitate will form. Stir the suspension for 30 minutes.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride as a solid. The formation of hydrochloride salts from amines is a standard procedure to improve solubility and stability.[12][13][14]

Reaction_Scheme cluster_0 Step 1-2: Precursor Synthesis & N-Methylation cluster_1 Step 3: Cyclization cluster_2 Step 4: O-Methylation cluster_3 Step 5: Deprotection & Salt Formation Serine (S)-Serine Protected_Amine Protected Diamino Alcohol Serine->Protected_Amine Multi-step protection & functionalization N_Methylated N-Methylated Precursor Protected_Amine->N_Methylated Formaldehyde, Formic Acid Cyclized_Product (S)-4-benzyl-1-methyl-1,4-diazepan-6-ol N_Methylated->Cyclized_Product 1. TFA 2. MsCl, TEA O_Methylated (S)-7-(methoxymethyl)-4-methyl-1-benzyl-1,4-diazepane Cyclized_Product->O_Methylated NaH, CH3I Free_Base Free Base O_Methylated->Free_Base H2, Pd(OH)2/C Final_Product Target Hydrochloride Salt Free_Base->Final_Product HCl in Et2O

Figure 2: Proposed reaction scheme for the synthesis of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride.

Characterization

The structure and purity of the final compound and all intermediates should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of all expected protons and their multiplicities.

  • ¹³C NMR: To confirm the presence of all expected carbon atoms.

  • HRMS (ESI): To confirm the exact mass and molecular formula of the synthesized compounds.

  • Purity: To be assessed by HPLC analysis.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents such as lithium aluminum hydride, sodium hydride, benzyl bromide, and iodomethane are highly reactive, toxic, and/or flammable. Handle with extreme care according to their safety data sheets (SDS).

  • Quenching of reactive reagents should be done slowly and at low temperatures.

Conclusion

This application note details a plausible and comprehensive synthetic protocol for the preparation of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride. By leveraging established methodologies for the formation of the 1,4-diazepane ring system and functional group manipulations, this guide provides a solid foundation for the synthesis of this and structurally related compounds for further investigation in drug discovery and development programs.

References

  • D'Acquarica, I., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(21), 5099. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). John Wiley & Sons. [Link]

  • Ferreira, I. C. F. R., et al. (2021). 1,4-Diazepane Ring-Based Systems. In Targets in Heterocyclic Systems (Vol. 24, pp. 216-258). Italian Society of Chemistry. [Link]

  • Schepmann, D., et al. (2009). 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) receptor affinity and selectivity. Bioorganic & Medicinal Chemistry, 17(4), 1627-1635. [Link]

  • YouTube (2022). Amine and HCl - salt formation reaction. [Link]

  • Beller, M., et al. (2019). Selective mono-N-methylation of various substituted diamines using carbon dioxide as the alkylating agent under ruthenium catalysis. Angewandte Chemie International Edition, 58(49), 17790-17794. [Link]

  • Wang, X., et al. (2020). Synthesis of 1,4-diazepinone derivatives via a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides. Organic & Biomolecular Chemistry, 18(33), 6473-6477. [Link]

  • Beller, M., et al. (2013). Selective Methylation of Amines with Carbon Dioxide and H₂. Angewandte Chemie International Edition, 52(46), 12156-12160. [Link]

  • Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • D'Acquarica, I., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. ResearchGate. [Link]

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  • Jérôme, F., et al. (2018). A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol. Frontiers in Chemistry, 6, 467. [Link]

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Application

The Strategic Application of 6-(Methoxymethyl)-1-methyl-1,4-diazepane Hydrochloride in Modern Medicinal Chemistry

Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure in Drug Discovery The seven-membered 1,4-diazepane ring system is a cornerstone in contemporary medicinal chemistry, recognized for its conformational fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure in Drug Discovery

The seven-membered 1,4-diazepane ring system is a cornerstone in contemporary medicinal chemistry, recognized for its conformational flexibility and ability to present substituents in a well-defined three-dimensional space. This unique characteristic allows for precise interactions with biological targets, leading to a wide array of pharmacological activities. Derivatives of 1,4-diazepane have demonstrated significant therapeutic potential, exhibiting properties such as antipsychotic, anxiolytic, anticonvulsant, and anticancer effects[1][2][3]. The adaptability of the diazepane core enables chemists to fine-tune the steric and electronic properties of drug candidates, thereby optimizing their potency, selectivity, and pharmacokinetic profiles.

This application note focuses on a particularly valuable building block: 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride . The strategic incorporation of a methoxymethyl group at the 6-position and a methyl group at the 1-position offers distinct advantages for probing the chemical space around a pharmacological target. The methoxymethyl group can act as a hydrogen bond acceptor and its ether linkage provides a degree of conformational constraint, while the N-methyl group can enhance metabolic stability and influence the basicity of the diazepane nitrogen. This guide will provide a comprehensive overview of the synthesis of this building block and detailed protocols for its application in the construction of novel therapeutic agents, with a particular focus on the development of orexin receptor antagonists.

Part 1: Synthesis of the Building Block: 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride

The synthesis of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride can be approached through a multi-step sequence starting from a readily available chiral precursor. A plausible and efficient synthetic route is outlined below, designed to provide the target compound with high purity and in good yield.

Synthetic Workflow Overview

A Starting Material (e.g., Protected 6-hydroxy-1,4-diazepane derivative) B Methylation of N-1 A->B e.g., MeI, K2CO3 C Alkylation of 6-hydroxyl group B->C e.g., NaH, MeI D Deprotection C->D e.g., TFA or H2/Pd E Salt Formation (HCl) D->E HCl in ether F Final Product: 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride E->F

Caption: Proposed synthetic workflow for 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride.

Detailed Synthetic Protocol

Step 1: N-Methylation of a Protected 6-hydroxy-1,4-diazepane

This initial step introduces the methyl group at the 1-position of the diazepane ring. The choice of protecting group for the second nitrogen is critical for directing the methylation. A tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability under the methylation conditions and its ease of removal later in the synthesis.

  • Reaction: To a solution of a suitable N4-protected 6-hydroxy-1,4-diazepane (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, is added a mild base, for instance, potassium carbonate (K₂CO₃, 2.0 eq). The mixture is stirred at room temperature for 30 minutes before the addition of methyl iodide (MeI, 1.2 eq). The reaction is then stirred at room temperature for 12-16 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove the inorganic salts, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: O-Methylation of the 6-hydroxyl group

With the N-methyl group in place, the next step is the methylation of the hydroxyl group at the 6-position to form the desired methoxymethyl ether.

  • Reaction: The N-methylated intermediate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C under an inert atmosphere. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the alkoxide. Methyl iodide (MeI, 1.5 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.

Step 3: Deprotection of the N4-protecting group

The removal of the protecting group from the second nitrogen atom is the penultimate step, yielding the free secondary amine.

  • Reaction (for Boc group): The protected diazepane is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM) and stirred at room temperature for 1-2 hours.

  • Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is dried and concentrated to give the free base.

Step 4: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine building block.

  • Reaction: The purified free base is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in diethyl ether (e.g., 2.0 M) is added dropwise with stirring until precipitation is complete.

  • Isolation: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride as a stable, crystalline solid.

Part 2: Application in the Synthesis of Orexin Receptor Antagonists

The synthesized 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride is a versatile building block for the synthesis of complex molecules, particularly in the context of orexin receptor antagonists. The secondary amine of the diazepane ring provides a reactive handle for coupling with various electrophilic partners.

General Coupling Workflow

A 6-(Methoxymethyl)-1-methyl-1,4-diazepane (free base) C Coupling Reaction A->C B Electrophilic Partner (e.g., Acyl chloride, Sulfonyl chloride, or Heteroaryl halide) B->C D Final Product (e.g., Orexin Receptor Antagonist) C->D e.g., Amide or Sulfonamide bond formation, or Nucleophilic Aromatic Substitution

Caption: General workflow for the application of the diazepane building block in synthesis.

Protocol: Amide Bond Formation for the Synthesis of a Suvorexant Analogue

This protocol details the coupling of 6-(Methoxymethyl)-1-methyl-1,4-diazepane with a carboxylic acid to form an amide bond, a key linkage in many orexin antagonists such as Suvorexant[4].

Step 1: Free-Basing of the Hydrochloride Salt

Prior to the coupling reaction, the hydrochloride salt must be converted to the free secondary amine.

  • Procedure: Dissolve the 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride in a biphasic mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base. Use immediately in the next step.

Step 2: Amide Coupling Reaction

A standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to facilitate the amide bond formation.

  • Reaction: To a solution of the carboxylic acid partner (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. Add a solution of the free-based 6-(Methoxymethyl)-1-methyl-1,4-diazepane (1.2 eq) in DMF. Stir the reaction at room temperature for 12-18 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by column chromatography on silica gel to afford the final amide product.

Quantitative Data Summary
StepReactionKey ReagentsTypical Yield (%)Purity (%)
1N-MethylationMeI, K₂CO₃85-95>95 (after chromatography)
2O-MethylationNaH, MeI80-90>98 (after chromatography)
3DeprotectionTFA/DCM90-99>95
4Salt FormationHCl in ether>95>99
5Amide CouplingHATU, DIPEA70-85>98 (after chromatography)

Conclusion and Future Perspectives

6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride is a highly valuable and versatile building block in medicinal chemistry. Its strategic design allows for the introduction of key pharmacophoric features that can enhance the biological activity and pharmacokinetic properties of drug candidates. The synthetic protocols outlined in this guide provide a reliable pathway for the preparation of this building block and its subsequent application in the synthesis of complex molecules, such as orexin receptor antagonists. The principles and methodologies described herein can be adapted by researchers and drug development professionals to explore novel chemical space and accelerate the discovery of new therapeutics. The continued development of such sophisticated building blocks is paramount to the advancement of modern drug discovery.

References

  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 834-857.[1][2][3]

  • Verma, R., Bhatia, R., et al. (2020). Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents. Bioorganic Chemistry, 94, 103429.
  • Cox, C. D., Breslin, M. J., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320-5332.
  • Baxter, C. A., Cleator, E., et al. (2011). The first large-scale synthesis of MK-4305: a dual orexin receptor antagonist for the treatment of sleep disorder. Organic Process Research & Development, 15(2), 367-375.
  • Guo, L., Pan, X., & Yuan, H. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(12), 1587-1589.[2][3]

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Method

Application Notes &amp; Protocols: The Strategic Integration of 1,4-Diazepane Scaffolds in the Synthesis of Targeted Protein Degraders (PROTACs)

Introduction: Beyond Conventional Linkers in PROTAC Design Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Conventional Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two.[3][4] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[5]

While flexible polyethylene glycol (PEG) and simple alkyl chains are the most common linker motifs, there is a growing interest in more rigid and conformationally defined scaffolds.[4] The 1,4-diazepane ring system, a seven-membered heterocycle, is emerging as a compelling scaffold for linker design. Its inherent conformational flexibility, which allows it to adopt various low-energy conformations such as chair, boat, and twist-boat forms, can be strategically exploited to pre-organize the PROTAC molecule for optimal ternary complex formation.[6][7] This can lead to enhanced degradation potency and selectivity. This guide provides a comprehensive overview of the rationale and a detailed protocol for the synthesis of PROTACs incorporating a 1,4-diazepane scaffold.

The Rationale for Employing 1,4-Diazepane Scaffolds

The choice of a 1,4-diazepane scaffold is underpinned by several key considerations:

  • Conformational Dynamics: The seven-membered ring of 1,4-diazepane is not planar and can exist in multiple conformations. This dynamic nature can be advantageous in the context of the ternary complex, allowing the PROTAC to adopt a conformation that maximizes favorable protein-protein interactions between the POI and the E3 ligase.[6][8]

  • Vectorial Control: The 1,4-disubstitution pattern on the diazepane ring provides two distinct vectors for the attachment of the POI and E3 ligase ligands. The relative orientation of these vectors can be influenced by the conformation of the diazepane ring, offering a degree of control over the spatial arrangement of the binding moieties.

  • Physicochemical Properties: The inclusion of the 1,4-diazepane motif can influence the physicochemical properties of the PROTAC, such as solubility and membrane permeability, which are critical for bioavailability.[9]

  • Synthetic Tractability: As will be detailed in the protocols below, the 1,4-diazepane scaffold is amenable to synthetic modification, allowing for the introduction of diverse functionalities and the systematic exploration of structure-activity relationships (SAR).

Visualizing the PROTAC Mechanism and the Role of the Linker

PROTAC_Mechanism cluster_0 Cellular Environment cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binds to POI Ligand PROTAC 1,4-Diazepane PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 Ligase Ligand Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Degraded POI (Amino Acids) Proteasome->Degradation

Figure 1: The catalytic cycle of a PROTAC utilizing a 1,4-diazepane linker.

Synthetic Strategy: A Step-by-Step Guide

The synthesis of a PROTAC with a 1,4-diazepane linker involves a multi-step process that requires careful planning, particularly with respect to the use of orthogonal protecting groups to ensure selective functionalization of the two nitrogen atoms of the diazepane ring.

Protocol 1: Synthesis of an Orthogonally Protected 1,4-Diazepane Linker

This protocol describes the synthesis of a bifunctional 1,4-diazepane linker with two different protecting groups, allowing for sequential coupling to the E3 ligase and POI ligands.

Materials:

  • 1-Boc-1,4-diazepane

  • 2-(Boc-aminooxy)acetic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Mono-acylation of 1-Boc-1,4-diazepane: a. Dissolve 1-Boc-1,4-diazepane (1.0 eq) and 2-(Boc-aminooxy)acetic acid (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution at 0 °C. c. Allow the reaction to warm to room temperature and stir overnight. d. Monitor the reaction by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield the orthogonally protected 1,4-diazepane linker.

  • Selective Deprotection of the Boc Group: a. Dissolve the purified product from step 1 in DCM (20% v/v). b. Add TFA (50% v/v in DCM) dropwise at 0 °C. c. Stir the reaction at room temperature for 1-2 hours. d. Monitor the reaction by LC-MS. e. Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with methanol to remove residual TFA. The resulting TFA salt is often used directly in the next step.

Synthetic_Workflow start Start: 1-Boc-1,4-diazepane step1 Protocol 1: Mono-acylation and Orthogonal Protection start->step1 intermediate1 Orthogonally Protected 1,4-Diazepane Linker step1->intermediate1 step2 Protocol 2: Coupling to E3 Ligase Ligand intermediate1->step2 intermediate2 Linker-E3 Ligase Conjugate step2->intermediate2 step3 Protocol 3: Deprotection of Second Protecting Group intermediate2->step3 intermediate3 Deprotected Linker-E3 Ligase Conjugate step3->intermediate3 step4 Protocol 4: Coupling to POI Ligand intermediate3->step4 final_product Final 1,4-Diazepane PROTAC step4->final_product

Figure 2: Overall synthetic workflow for the preparation of a PROTAC with a 1,4-diazepane linker.

Protocol 2: Coupling of the Linker to an E3 Ligase Ligand

This protocol describes the coupling of the mono-protected 1,4-diazepane linker to an E3 ligase ligand, for example, a carboxylic acid-functionalized derivative of thalidomide for recruiting the Cereblon (CRBN) E3 ligase.

Materials:

  • TFA salt of the mono-protected 1,4-diazepane linker (from Protocol 1)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-acid) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of the TFA salt of the mono-protected 1,4-diazepane linker (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Work-up and purify as described in Protocol 1, step 1e-g, to obtain the linker-E3 ligase ligand conjugate.

Protocol 3: Final PROTAC Assembly

This protocol details the final steps: deprotection of the second protecting group on the linker and coupling to the POI ligand.

Materials:

  • Linker-E3 ligase ligand conjugate (from Protocol 2)

  • Hydrazine (for deprotection of certain protecting groups, consult literature for specific conditions) or other appropriate deprotection reagent.

  • Carboxylic acid-functionalized POI ligand (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Deprotection of the second protecting group: a. Select a deprotection method that is orthogonal to the functionalities present on the E3 ligase ligand and the rest of the molecule. For an aminooxy-Boc group, mild acidic conditions can be used. b. Follow standard literature procedures for the chosen deprotection method. c. After deprotection, isolate the deprotected intermediate.

  • Coupling to the POI ligand: a. Dissolve the deprotected linker-E3 ligase ligand conjugate (1.1 eq) and the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq). c. Stir the reaction at room temperature overnight. d. Monitor the reaction by LC-MS. e. Upon completion, purify the final PROTAC using preparative HPLC. f. Characterize the final product by LC-MS and NMR.

Characterization and Data Presentation

The synthesized PROTAC should be thoroughly characterized to confirm its identity, purity, and activity.

Standard Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • HPLC: To determine the purity of the final compound.

Data Summary Table:

PropertyPROTAC with PEG LinkerPROTAC with 1,4-Diazepane LinkerRationale for Difference
Degradation DC₅₀ e.g., 50 nMPotentially < 50 nMThe 1,4-diazepane linker may pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[6]
Maximum Degradation (Dₘₐₓ) e.g., >90%Potentially >90%A stable ternary complex can lead to more efficient degradation.
Calculated LogP VariableGenerally higherThe hydrocarbon content of the diazepane ring can increase lipophilicity compared to a PEG linker of similar length.
Aqueous Solubility Generally goodMay be lowerThe increased lipophilicity may reduce aqueous solubility.
Conformational Flexibility HighModerately ConstrainedThe ring structure of the 1,4-diazepane reduces the number of rotatable bonds compared to a linear PEG chain.[6][8]

Conformational Considerations of the 1,4-Diazepane Linker

The conformational landscape of the 1,4-diazepane ring is a key feature that can be exploited in PROTAC design.

Diazepane_Conformations cluster_0 Low Energy Conformations Chair Chair TwistBoat Twist-Boat Chair->TwistBoat Conformational Equilibrium Boat Boat Boat->TwistBoat Conformational Equilibrium

Figure 3: Key low-energy conformations of the 1,4-diazepane ring. The twist-boat conformation is often a low-energy and potentially bioactive form.[6][7]

Conclusion and Future Perspectives

The use of 1,4-diazepane scaffolds as linkers in PROTAC synthesis offers a promising strategy to move beyond simple, flexible linkers and towards more rationally designed molecules with improved potency and selectivity. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore this exciting area of PROTAC development. Future work will likely focus on the synthesis of a wider range of substituted 1,4-diazepane linkers to fine-tune the conformational properties and to establish a clearer understanding of the structure-activity relationships for this class of PROTACs.

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  • Kulkarni, P., et al. (2026). Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. Bioorganic Chemistry, 168, 108529. [Link]

  • Ciulli, A. (2019). The PROTAC technology in drug discovery: achievements and future challenges. Nature Reviews Drug Discovery, 18(9), 689-691. [Link]

  • Li, Y., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(14), 3123. [Link]

  • Li, Y., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 1888. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in the synthesis of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride

Welcome to the technical support center for the synthesis of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic target. The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, and successful synthesis is critical for advancing drug discovery programs.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Addressing Low Yields and Impurities

Low yields in multi-step organic syntheses can be attributed to a variety of factors, from suboptimal reaction conditions to the formation of persistent impurities. The synthesis of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride typically involves key transformations such as reductive amination and cyclization, each with its own set of potential pitfalls.[3][4]

Question 1: My initial reductive amination step to form the diamine precursor is sluggish and gives a complex mixture of products. What are the likely causes and how can I improve this?

Answer:

Reductive amination is a cornerstone of amine synthesis, but its success is highly dependent on the precise control of reaction conditions.[3] A common issue is the slow formation of the imine or enamine intermediate, which can lead to side reactions such as the reduction of the starting aldehyde.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the amine, aldehyde, and the corresponding imine may not favor the imine.

    • Troubleshooting:

      • pH Adjustment: The formation of the imine is often acid-catalyzed. A small amount of a weak acid, like acetic acid, can significantly accelerate the reaction.[5]

      • Water Removal: The formation of an imine from an amine and an aldehyde produces water. This water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water with a Dean-Stark apparatus can drive the equilibrium towards the product.

  • Competing Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol, a common side reaction if imine formation is slow.

    • Troubleshooting:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) for reductive aminations. STAB is a milder reducing agent that is less likely to reduce the aldehyde at the slightly acidic pH required for efficient imine formation.[3]

      • Staged Addition: Add the reducing agent only after confirming the formation of the imine intermediate by a suitable analytical method like TLC or NMR.[5]

dot

Caption: Troubleshooting workflow for low yields in reductive amination.

Question 2: The intramolecular cyclization to form the 1,4-diazepane ring is resulting in low yields and the formation of polymeric byproducts. How can I favor the desired seven-membered ring formation?

Answer:

The formation of medium-sized rings, such as the seven-membered 1,4-diazepane, can be challenging due to unfavorable entropic factors and the potential for competing intermolecular reactions that lead to polymers.[2][6]

Possible Causes & Solutions:

  • Intermolecular vs. Intramolecular Reaction: At high concentrations, the reactive ends of two different molecules are more likely to encounter each other than the two ends of the same molecule, leading to polymerization.

    • Troubleshooting:

      • High Dilution Conditions: Performing the cyclization reaction under high dilution conditions (typically in the range of 0.001 to 0.01 M) is the most effective strategy to favor intramolecular cyclization. This is often achieved by the slow addition of the linear precursor to a large volume of refluxing solvent.

  • Activation of the Leaving Group: The efficiency of the cyclization can be highly dependent on the nature of the leaving group in the linear precursor.

    • Troubleshooting:

      • Choice of Leaving Group: If the cyclization involves a nucleophilic substitution, ensure a good leaving group (e.g., a tosylate or mesylate) is present on the electrophilic carbon.

      • In Situ Activation: For cyclizations involving amide formation, coupling reagents such as HATU or HOBt/EDC can be employed to activate the carboxylic acid moiety.[7]

dot

Caption: Strategies to optimize intramolecular cyclization for 1,4-diazepane synthesis.

Question 3: I am observing significant amounts of N-oxide or other oxidation byproducts in my final product. What is causing this and how can it be prevented?

Answer:

Tertiary amines, such as the N-methyl group in the target molecule, are susceptible to oxidation, which can occur during the reaction or workup.

Possible Causes & Solutions:

  • Oxidizing Agents: Trace amounts of oxidizing agents in the reagents or solvents, or exposure to air, can lead to the formation of N-oxides.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

      • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

      • Purification of Reagents: Ensure that all reagents are of high purity and free from oxidizing impurities.

  • Workup Conditions: Certain workup procedures can introduce oxidizing conditions.

    • Troubleshooting:

      • Avoid Oxidizing Conditions: Be mindful of the reagents used during the workup. For example, some older literature procedures might use reagents that are now known to be oxidizing.

      • Reductive Workup: If N-oxide formation is a persistent issue, a mild reductive workup (e.g., with sodium sulfite) can sometimes convert the N-oxide back to the desired tertiary amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look out for in the synthesis of 1,4-diazepane derivatives?

A1: Common impurities include unreacted starting materials, over-alkylated products (if multiple reactive sites are present), products of side reactions such as polymerization, and oxidation byproducts like N-oxides.[8][9] It is also possible to form ring-contracted or ring-expanded byproducts under certain conditions.[10]

Q2: What analytical techniques are most suitable for monitoring the progress of this synthesis and characterizing the final product?

A2: A combination of techniques is recommended. Thin-layer chromatography (TLC) is excellent for rapid reaction monitoring. For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically, be cautious when working with reducing agents like sodium borohydride and its derivatives, as they can react violently with water and acids to produce flammable hydrogen gas. Many of the organic solvents and reagents used are flammable and/or toxic, so always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q4: Can the hydrochloride salt formation be problematic, and how can I ensure a high-quality salt?

A4: The formation of the hydrochloride salt is typically straightforward but requires careful execution to obtain a pure, crystalline solid. The freebase of the diazepane should be of high purity before salt formation. The addition of a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to a solution of the purified freebase is a common method. It is important to control the stoichiometry of the acid to avoid the formation of di-hydrochloride or other salts. If the product precipitates as an oil, trituration with a non-polar solvent or recrystallization from a suitable solvent system may be necessary to induce crystallization.

Key Experimental Parameters

For successful synthesis, careful control of reaction parameters is crucial. The following table summarizes key parameters for the critical steps.

StepParameterRecommended ConditionsRationale
Reductive Amination Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective for imine reduction in the presence of aldehydes.[3]
pH Slightly acidic (e.g., with acetic acid)Catalyzes imine formation.[5]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reagents.
Cyclization Concentration High dilution (<0.01 M)Favors intramolecular over intermolecular reactions.
Temperature Typically refluxing solventProvides the necessary activation energy for the reaction.
Base A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃)To neutralize any acid formed during the reaction without competing as a nucleophile.
N-Methylation Methylating Agent Methyl iodide or dimethyl sulfateCommon and effective methylating agents.
Base A suitable base (e.g., K₂CO₃, NaH)To deprotonate the secondary amine.
Solvent Aprotic polar solvent (e.g., DMF, Acetonitrile)To dissolve the reagents and facilitate the reaction.

References

  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[11][12]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(5), 2017-2023. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][11][12]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. ResearchGate. Available at: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PMC. Available at: [Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters. Available at: [Link]

  • Diazepam-impurities. Pharmaffiliates. Available at: [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. ResearchGate. Available at: [Link]

  • ChemInform Abstract: 1,n-Diamines. Part 2. Synthesis of Acyclic and Heterocyclic N-Arylputrescine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. PMC. Available at: [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers. Available at: [Link]

  • Derivatives of 1,4-benzodiazepin-2-one and methods for preparation thereof. Google Patents.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Memory of Chirality in 1,4-Benzodiazepin-2-ones. VTechWorks. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC. Available at: [Link]

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters. Available at: [Link]

  • Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines. eScholarship. Available at: [Link]

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. ScienceDirect. Available at: [Link]

  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. Google Patents.

Sources

Optimization

Technical Support Center: Handling &amp; Long-Term Storage of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride

Overview: The "Self-Destruct" Causality Loop 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride is a highly specialized secondary/tertiary amine building block used in pharmaceutical development. The primary challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview: The "Self-Destruct" Causality Loop

6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride is a highly specialized secondary/tertiary amine building block used in pharmaceutical development. The primary challenge in storing this compound lies in a chemically driven "self-destruct" loop triggered by environmental moisture.

The 1,4-diazepane hydrochloride salt is inherently hygroscopic, meaning it actively absorbs moisture from the surrounding air[1]. When exposed to ambient humidity, the powder undergoes deliquescence. This absorbed water interacts with the hydrochloride salt to create a localized, highly acidic microenvironment. Concurrently, the methoxymethyl (MOM) ether group—an acetal-based protecting motif—is notoriously labile under acidic conditions[2]. Consequently, moisture absorption does not merely cause physical clumping; the acidic protons from the HCl salt catalyze the irreversible chemical cleavage of the MOM ether into the free alcohol, formaldehyde, and methanol via an oxocarbenium ion intermediate[2].

To maintain scientific integrity and experimental reproducibility, handling protocols must be designed as self-validating systems that completely eliminate moisture exposure.

Mechanistic Degradation Pathway

MOM_Degradation A 6-(Methoxymethyl)-1-methyl- 1,4-diazepane HCl (Dry Solid) B Moisture Absorption (Hygroscopic HCl Salt) A->B Air Exposure C Localized Acidic Microenvironment B->C Deliquescence D Protonation of MOM Ether Oxygen C->D H+ Transfer E Oxocarbenium Ion Intermediate D->E SN1 Cleavage F 6-Hydroxy-1-methyl- 1,4-diazepane HCl + Formaldehyde + MeOH E->F H2O Attack

Caption: Acid-catalyzed hydrolysis pathway of the MOM ether group due to moisture absorption.

Troubleshooting Guide & FAQs

Q: My powder has turned into a sticky, clumped mass. Is it still usable for sensitive assays? A: It is highly recommended to discard or re-purify the batch. Clumping is the primary physical indicator of moisture absorption in hygroscopic amine hydrochlorides[1]. Because the MOM ether is highly sensitive to the resulting acidic aqueous microenvironment, a clumped sample likely contains significant fractions of the hydrolyzed degradation product (6-hydroxy-1-methyl-1,4-diazepane)[2]. Using it will lead to inaccurate molar concentrations and introduce reactive formaldehyde into your assays, which can cross-link proteins or interfere with downstream synthesis.

Q: Why can't I just dry the clumped powder in a vacuum oven to restore it? A: Vacuum drying only removes free, unreacted water; it cannot reverse chemical degradation. The hydrolysis of the MOM ether via an oxocarbenium ion intermediate is an irreversible chemical cleavage[2]. While vacuum drying might restore the powder's physical flowability, the chemical purity will remain permanently compromised.

Q: Does light exposure affect this compound? A: While moisture is the primary degradation vector, the tertiary and secondary amines within the diazepane ring can undergo N-oxidation if exposed to ambient light and oxygen over extended periods. Therefore, storing the compound in amber vials is a necessary secondary precaution.

Quantitative Data Summary: Storage Parameters

ParameterRecommended ConditionCausality / Rationale
Short-Term Storage (Days to Weeks) 0 °C to 4 °CSlows kinetic degradation and reduces ambient moisture condensation during frequent use[1].
Long-Term Storage (Months to Years) -20 °C or -80 °CArrests thermal degradation and prevents oxocarbenium ion formation[1].
Atmosphere Argon (Ar) or Nitrogen (N₂)Displaces atmospheric oxygen and moisture, preventing both hydrolysis and N-oxidation.
Container Type Amber Glass VialsProtects against UV/visible light-induced radical formation.
Secondary Containment Desiccator with Silica GelProvides a physical failsafe; silica gel absorbs stray moisture before the HCl salt can[1].

Experimental Protocol: Aliquoting & Desiccation Workflow

To establish a self-validating system that ensures the integrity of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride upon receipt, follow this strict aliquoting methodology:

Step 1: Thermal Equilibration (Critical)

  • Action: Upon receiving the shipment (usually on dry ice), place the sealed primary container in a desiccator at room temperature for at least 2 hours before opening.

  • Causality: Opening a cold vial in a humid room instantly causes atmospheric moisture to condense directly onto the hygroscopic powder, initiating the MOM-cleavage cascade.

Step 2: Environmental Control

  • Action: Transfer the equilibrated vial into a glove box or a dry-box purged with anhydrous Argon or Nitrogen. If a glove box is unavailable, use a benchtop localized Argon stream (Schlenk line technique).

Step 3: Single-Use Aliquoting

  • Action: Weigh the bulk powder into smaller, single-use amber vials (e.g., 10 mg to 50 mg per vial).

  • Causality: Aliquoting prevents the repeated opening and closing of a primary stock vial, which is the leading cause of cumulative moisture exposure and degradation in hygroscopic hydrochlorides[1].

Step 4: Purging and Sealing

  • Action: Gently purge the headspace of each individual aliquot vial with a low-flow stream of Argon for 10 seconds. Immediately cap tightly with a PTFE-lined screw cap. Wrap the cap junction with Parafilm.

Step 5: Long-Term Storage

  • Action: Place all aliquoted vials into a secondary container (such as a vacuum-sealed bag or a small desiccator box containing indicating silica gel). Store this secondary container at -20 °C[1].

References

  • BenchChem. Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.[1] 1

  • Grokipedia. Methoxymethyl ether - Chemical Reactivity Profile and Acid-Catalyzed Deprotection Methods.[2] 2

Sources

Troubleshooting

Resolving common impurities in 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride batches

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride. Here, we address common challenges related to...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride. Here, we address common challenges related to impurities that may be encountered in various batches of this compound. Our approach is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Resolving Common Impurities

This section is structured to help you identify and resolve specific impurity-related issues you might observe during your experiments.

Q1: I'm seeing an unexpected peak in my HPLC analysis that is more polar than the main compound. What could it be and how do I address it?

A1: An early-eluting (more polar) peak in a reversed-phase HPLC analysis often points to a few specific types of impurities.

Potential Identity:

One of the most likely candidates for a more polar impurity is the demethylated precursor, 6-(Methoxymethyl)-1,4-diazepane . This can be an unreacted starting material if the final N-methylation step did not go to completion. Another possibility is the hydrolysis of the methoxymethyl ether to form (1-methyl-1,4-diazepan-6-yl)methanol , although this is generally less common under standard conditions.

Proposed Troubleshooting Workflow:

To systematically identify and resolve this issue, we recommend the following workflow:

G cluster_0 Impurity Identification cluster_1 Impurity Resolution start Early-eluting peak observed in HPLC lcms Perform LC-MS analysis start->lcms nmr Isolate impurity by prep-HPLC for NMR lcms->nmr If structure is still ambiguous reprocess Re-run methylation reaction lcms->reprocess If identified as demethylated precursor chromatography Purify by column chromatography lcms->chromatography If reprocessing is not feasible nmr->chromatography reprocess->chromatography If impurities remain recrystallization Attempt recrystallization chromatography->recrystallization For final polishing

Caption: Workflow for identifying and resolving polar impurities.

Step-by-Step Protocol: HPLC-MS Analysis

  • Sample Preparation: Dissolve the batch of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm and MS (ESI+).

  • Data Analysis: Look for a peak with a mass corresponding to the demethylated precursor.

Resolution Strategy:

If the impurity is confirmed to be the demethylated precursor, you have two primary options:

  • Reprocessing the Batch: The most direct approach is to subject the batch to the N-methylation reaction again to convert the remaining precursor to the desired product.

  • Chromatographic Purification: If reprocessing is not practical, purification by column chromatography can be effective. Given the polar nature of the impurity, a normal-phase silica gel column or HILIC (Hydrophilic Interaction Liquid Chromatography) may provide better separation.

Q2: My analysis shows a peak that is less polar than the main compound. What is the likely cause?

A2: A later-eluting (less polar) peak could be a result of over-methylation or impurities from the starting materials.

Potential Identity:

A likely candidate for a less polar impurity is an over-methylated species , where another nitrogen on the diazepane ring or even the methoxy oxygen gets methylated, forming a quaternary ammonium salt. Another possibility is a Boc-protected precursor if a Boc-protected diazepane was used as a starting material and the deprotection was incomplete.

Potential ImpurityLikely CausePredicted Chromatographic Behavior
Over-methylated speciesExcess methylating agent or harsh reaction conditionsElutes later than the main peak
Boc-protected precursorIncomplete deprotectionSignificantly later elution
Unreacted starting materialsImpure reagents used in synthesisVariable, depending on the material

Troubleshooting and Resolution:

  • Confirm Identity with LC-MS: Analyze the batch using the HPLC-MS method described in A1. The mass of the impurity will be a key identifier.

  • Review Synthesis Records: Check the stoichiometry of the methylating agent used and the reaction conditions.

  • Purification:

    • Recrystallization: As hydrochloride salts of amines often have good crystallinity, recrystallization can be a highly effective method to remove less polar impurities.[2]

    • Solvent Washing: Suspending the crude product in a solvent where the desired compound has low solubility but the impurity is soluble can be an effective purification technique.[3]

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: Choose a solvent system in which the 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride is soluble at high temperatures but poorly soluble at low temperatures. A common choice for amine hydrochlorides is an alcohol/ether mixture (e.g., isopropanol/diethyl ether).

  • Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent.

  • Hot Filtration: If there are any insoluble particulates, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride to minimize degradation?

A: As a hydrochloride salt, the compound is generally more stable than its free base. However, to prevent potential hydrolysis of the methoxymethyl ether or other degradation pathways, it should be stored in a tightly sealed container, protected from moisture and light, at a cool and constant temperature (2-8 °C is recommended).

Q: Can I use Gas Chromatography (GC) to analyze the purity of this compound?

A: Direct GC analysis of the hydrochloride salt is generally not recommended due to its low volatility and potential for thermal degradation in the injector port.[1] However, the free base form of the compound may be amenable to GC analysis. If GC is necessary, derivatization to a more volatile species may be required. For routine purity analysis, HPLC is the preferred method.[4][5]

Q: I suspect there are inorganic impurities (e.g., salts) in my batch. How can I detect and remove them?

A: Inorganic impurities can be detected by techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal traces or by measuring the residue on ignition (sulfated ash) as per pharmacopeial methods. To remove inorganic salts, you can either recrystallize the compound as described above or perform a liquid-liquid extraction. To do this, dissolve the hydrochloride salt in water, basify the solution to generate the free base, extract the free base into an organic solvent, wash the organic layer with brine, dry it, and then re-form the hydrochloride salt by adding a solution of HCl in an organic solvent.[6]

Q: How can I confirm the structure of an isolated impurity?

A: The gold standard for structural elucidation of an unknown impurity is Nuclear Magnetic Resonance (NMR) spectroscopy.[1] High-resolution mass spectrometry (HRMS) can provide an accurate molecular formula. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will typically allow for unambiguous structure determination.

Logical Flow for Purification Strategy

The choice of purification method depends on the nature of the impurity. The following diagram illustrates a decision-making process:

G cluster_more_polar Resolution for Polar Impurities cluster_less_polar Resolution for Non-Polar Impurities cluster_inorganic Resolution for Inorganic Impurities start Impurity Detected polarity Determine relative polarity of impurity vs. API start->polarity more_polar Impurity is MORE polar polarity->more_polar Early eluting less_polar Impurity is LESS polar polarity->less_polar Late eluting inorganic Impurity is INORGANIC polarity->inorganic No UV/MS signal, or identified as salt reprocess_mp Reprocess batch (e.g., re-methylation) more_polar->reprocess_mp chrom_mp Purify by HILIC or normal phase chromatography more_polar->chrom_mp recrystallize_lp Recrystallize the hydrochloride salt less_polar->recrystallize_lp wash_lp Solvent wash less_polar->wash_lp recrystallize_in Recrystallize from a suitable solvent inorganic->recrystallize_in lle_in Perform liquid-liquid extraction of the free base inorganic->lle_in reprocess_mp->chrom_mp If impurities persist recrystallize_lp->wash_lp If further polishing is needed

Sources

Optimization

Technical Support Center: Managing Hygroscopicity in 6-(Methoxymethyl)-1-methyl-1,4-diazepane Hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride (CAS: 2301851-18-1 / 2108138-85-6)[1][2].

As a cyclic diamine derivative, this compound is a highly valuable building block in pharmaceutical synthesis. However, its hydrochloride salt form exhibits aggressive hygroscopicity. When exposed to ambient air, the highly polar ionic lattice and the hydrogen-bonding capabilities of the methoxymethyl ether oxygen rapidly adsorb atmospheric moisture. This leads to clumping, inaccurate stoichiometry, and eventual deliquescence (dissolving in its own absorbed water)[3][4].

This center provides the mechanistic understanding, diagnostic tools, and validated protocols required to handle this compound without compromising your experimental integrity.

Diagnostic Profiling: Understanding Moisture Uptake

Before troubleshooting, it is critical to quantify how your specific batch of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride interacts with moisture. We rely on to profile the thermodynamic driving force of water adsorption[5].

DVS utilizes an ultra-microbalance housed in a tightly controlled environmental chamber. By subjecting the sample to stepwise changes in Relative Humidity (RH) at a constant temperature, we can map the sorption and desorption isotherms[5][6].

DVS_Mechanism N1 Load Sample (10-20 mg) N2 Equilibration (dm/dt < 0.002%) N1->N2 N3 Sorption Phase (0% to 95% RH) N2->N3 Stepwise RH Increase N4 Desorption Phase (95% to 0% RH) N3->N4 Stepwise RH Decrease N5 Isotherm Generation (Hysteresis Analysis) N4->N5 Data Synthesis

Dynamic Vapor Sorption (DVS) analytical sequence for determining moisture uptake kinetics.

Quantitative Classification of Hygroscopicity

Based on DVS data, pharmaceutical materials are classified according to European Pharmacopoeia standards[5][7]. 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride typically falls into the Very Hygroscopic to Deliquescent categories depending on ambient humidity and particle size.

Table 1: European Pharmacopoeia Hygroscopicity Criteria (at 80% RH, 25°C)

ClassificationMoisture Uptake (w/w %)Physical State Alteration
Non-hygroscopic < 0.2%Remains a free-flowing powder
Slightly hygroscopic 0.2% – 2.0%Minor surface adhesion
Moderately hygroscopic 2.0% – 15.0%Clumping, loss of flowability
Very hygroscopic ≥ 15.0%Severe caking, sticky residue
Deliquescent Absorbs sufficient water to liquefyPhase transition to aqueous solution

Troubleshooting & FAQs

Q: My batch of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride has turned into a sticky, gummy solid. Can I salvage it? A: Yes, but it requires rigorous dehydration. The gummy state indicates that the ambient humidity has surpassed the Deliquescence Relative Humidity (DRH) of the salt[3][4]. Do not attempt to scrape or weigh it in this state; the mass will be highly inaccurate due to the water weight. Instead, dissolve the gummy mass in a minimal amount of anhydrous methanol, transfer it to a Schlenk flask, and remove the solvent under reduced pressure. Follow this with high-vacuum drying (see Protocol B).

Q: How do I accurately weigh this compound if my lab does not have a glovebox? A: You must use the "difference weighing" technique combined with [8]. Because the compound begins absorbing moisture the millisecond it is exposed to air, weighing it on an open balance pan guarantees an incorrect mass. By weighing the sealed source vial before and after rapid transfer into a sealed reaction vial, you calculate the exact mass transferred while minimizing atmospheric exposure.

Q: Will the absorbed moisture affect my downstream coupling reactions? A: Absolutely. Diazepane derivatives are frequently used in Buchwald-Hartwig aminations or amide couplings. Moisture introduces competing nucleophiles (water) that will rapidly hydrolyze coupling reagents (e.g., HATU, EDC) or poison sensitive palladium catalysts, leading to catastrophic yield drops.

Q: Can I just dry the salt in a standard laboratory oven? A: No. Heating a hydrochloride salt in an ambient atmosphere can lead to thermal degradation, oxidation, or partial loss of HCl (free-basing). Drying must be performed under a high vacuum or an inert gas stream (Argon/Nitrogen) to protect the structural integrity of the diazepane ring[4][9].

Validated Experimental Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems. Causality is built into every step so you understand why the action is necessary.

HandlingWorkflow A Visual Inspection of Diazepane HCl Salt B State of Material? A->B C Free-Flowing Powder B->C D Clumped or Deliquescent B->D E Transfer to Glovebox (<1 ppm H2O/O2) C->E F High-Vacuum Schlenk Drying (12h, 50°C) D->F G Weigh into Pre-tared Septum Vials E->G F->E H In Situ Dissolution with Anhydrous Solvent G->H

Diagnostic and operational workflow for handling hygroscopic diazepane hydrochloride salts.

Protocol A: Glovebox-Free "Difference Weighing" & Stock Solution Preparation

Use this protocol when a glovebox is unavailable, and the salt is still in a free-flowing state.

  • Preparation: Purge a clean, dry target vial (equipped with a PTFE-lined septum cap) with Argon for 2 minutes.

  • Initial Tare: Place the sealed primary container of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride on the analytical balance. Record this mass ( M1​ ).

  • Rapid Transfer: Quickly open the primary container, extract an approximate volume of the solid using a dry spatula, and deposit it into the target vial. Immediately seal both vials.

    • Causality: Minimizing the time the primary container is open prevents bulk contamination. We do not care about the exact mass on the spatula; we only care about the mass lost from the primary container.

  • Final Tare: Re-weigh the sealed primary container ( M2​ ). The exact mass transferred is M1​−M2​ .

  • In Situ Dissolution: Using a syringe, inject the required volume of anhydrous solvent (e.g., dry DCM or DMF) directly through the septum of the target vial to create a stock solution of known molarity.

  • Validation: The solution should be perfectly clear. Any cloudiness indicates the introduction of moisture and subsequent precipitation of inorganic byproducts.

Protocol B: High-Vacuum Recovery of Deliquescent Salts

Use this protocol if the salt has absorbed moisture and formed a gummy residue[9].

  • Solubilization: Add 2-3 mL of anhydrous methanol directly to the gummy residue in its original flask. Swirl until completely dissolved.

  • Transfer: Cannula-transfer the solution into a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Evaporation: Connect the Schlenk flask to a vacuum manifold. Slowly reduce the pressure to evaporate the methanol.

    • Causality: Methanol forms an azeotrope with water, helping to strip away the absorbed moisture during evaporation.

  • High-Vacuum Drying: Once a solid cake forms, immerse the flask in an oil bath set to 50°C. Apply high vacuum (<0.1 mbar) for a minimum of 12 hours.

  • Validation (Constant Mass): Backfill the flask with Argon, seal, and weigh. Re-apply vacuum for 2 hours, backfill, and weigh again. If the mass difference is <1 mg, the salt is completely anhydrous and ready for use.

References

  • Particle Technology Labs. Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Retrieved from: [Link]

  • Ardena. Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from:[Link]

  • TA Instruments. DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. Retrieved from:[Link]

  • HepatoChem. How do you handle hygroscopic salts? Retrieved from:[Link]

  • ResearchGate. How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? Retrieved from:[Link]

  • Interactive Learning Paradigms, Inc. The MSDS HyperGlossary: Hygroscopic. Retrieved from:[Link]

Sources

Troubleshooting

Reducing baseline noise in LC-MS analysis of 1,4-diazepane hydrochloride derivatives

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter severe analytical challenges when analyzing highly polar, basic amines like 1,4-diazepane (homopiperazine) derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter severe analytical challenges when analyzing highly polar, basic amines like 1,4-diazepane (homopiperazine) derivatives. When these compounds are synthesized as hydrochloride (HCl) salts, researchers often face catastrophic baseline noise, poor peak shape, and severe ion suppression.

This guide synthesizes field-proven methodologies, explaining the causality behind these issues and providing self-validating protocols to restore your assay's sensitivity and scientific integrity.

Diagnostic Workflow: Isolating Baseline Noise

Before altering your sample preparation or chromatographic method, you must determine whether the baseline noise originates from the mass spectrometer (MS) source, the liquid chromatography (LC) flow path, or the sample matrix itself[1].

Troubleshooting Start High Baseline Noise Detected Isolate Remove Column & Infuse Mobile Phase Start->Isolate Check Does noise persist? Isolate->Check Source MS Source or Solvent Issue Check->Source Yes Col Column Bleed or Salt Elution Check->Col No Clean Clean ESI Source & Flush System Source->Clean HILIC Switch to HILIC & Desalt Sample Col->HILIC

Diagnostic workflow for isolating the source of LC-MS baseline noise.

Troubleshooting Q&A: The Causality of Noise and Suppression

Q1: Why does the hydrochloride salt of my 1,4-diazepane derivative cause massive baseline noise and signal loss? A: 1,4-diazepanes are highly polar, cyclic diamines. When analyzed directly as hydrochloride salts, the high concentration of chloride ions introduces severe matrix effects in the Electrospray Ionization (ESI) source[2]. Chloride ions compete with your basic amine for the limited surface area of the ESI droplets. Furthermore, chloride readily forms non-volatile clusters (e.g., sodium/chloride or [M+Cl]⁻ adducts) that fail to desolvate properly. This incomplete desolvation leads to a dramatic increase in baseline noise and can cause up to 85% ion suppression of the target analyte[2].

Mechanism Salt Excess HCl Salt in Sample Compete Chloride Competes for Droplet Surface Salt->Compete Cluster Formation of Chloride Clusters Salt->Cluster ESI ESI Droplet Formation ESI->Compete Suppress Analyte Ion Suppression Compete->Suppress Noise Elevated MS Baseline Noise Suppress->Noise Cluster->Noise

Mechanism of chloride-induced ion suppression and baseline noise in ESI-MS.

Q2: My diazepane derivative elutes in the void volume on a C18 column, right where the noise is highest. How can I increase retention without using signal-killing ion-pairing agents like TFA? A: Reversed-Phase Liquid Chromatography (RPLC) is fundamentally unsuited for highly polar, basic amines unless ion-pairing agents are used, which inherently suppress MS signals. Instead of forcing RPLC to work, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica) and a highly organic mobile phase. In HILIC, polar compounds partition into a water-enriched layer on the silica surface, meaning your highly polar 1,4-diazepane will be strongly retained and elute well past the noisy void volume. Additionally, the high organic content enhances ESI desolvation, significantly boosting MS sensitivity.

Q3: I suspect my LC-MS system is already contaminated with salt, causing persistent high background noise even on blank injections. How do I isolate and fix this? A: High background noise can originate from either the LC flow path (column bleed/salt accumulation) or the MS source (contamination)[1]. To diagnose, remove the column, connect a restriction capillary to maintain backpressure, and run an LC-MS grade mobile phase directly into the MS[3]. If the noise drops, the column is fouled. If the noise persists, the ESI source or the solvent lines are contaminated[4]. To resolve MS contamination, physically clean the ESI source components (cone, needle, and transfer tube) and flush the LC lines with high-purity water followed by methanol[3].

Quantitative Data: Impact of Mitigation Strategies

The following table summarizes the self-validating data demonstrating how transitioning from RPLC to HILIC, combined with sample desalting, resolves baseline noise and ion suppression for 1,4-diazepane derivatives.

Analytical StrategyRetention Time (min)Baseline Noise (cps)Signal-to-Noise (S/N)Ion Suppression
RPLC (C18) + 0.1% FA (Direct HCl injection)1.2 (Void)4.5 × 10⁶12>85%
RPLC (C18) + 0.1% TFA (Direct HCl injection)4.51.2 × 10⁶4560%
HILIC + 10 mM NH₄Ac (Direct HCl injection)6.88.5 × 10⁵11040%
HILIC + 10 mM NH₄Ac (SPE Desalted) 6.9 1.1 × 10⁴ 1,850 <5%

Note: S/N ratios are calculated based on a 10 ng/mL standard injection. The combination of SPE desalting and HILIC provides a 150-fold increase in S/N.

Standard Operating Procedures (SOPs)

Protocol A: Sample Desalting via Mixed-Mode Cation Exchange (MCX) SPE

Objective: Remove chloride counterions from 1,4-diazepane derivatives prior to LC-MS analysis. Causality: 1,4-diazepanes are strong bases (pKa ~9-10). At acidic pH, they are fully protonated and bind tightly to the sulfonic acid groups of the MCX sorbent. The interfering chloride ions (anions) pass through in the wash steps. Eluting with a basic organic solvent neutralizes the amine, releasing it from the sorbent free of chloride.

  • Conditioning: Pass 1 mL of LC-MS grade Methanol through the MCX cartridge, followed by 1 mL of 2% Formic Acid in Water.

  • Loading: Dilute the 1,4-diazepane HCl sample in 2% Formic Acid (ensuring pH < 3) and load onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Salt Removal): Wash with 2 mL of 2% Formic Acid in Water to elute chloride ions and polar neutrals. Follow with 2 mL of Methanol to remove hydrophobic impurities.

  • Elution: Elute the target amine with 2 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate for HILIC analysis.

Protocol B: HILIC Column Equilibration and System Passivation

Objective: Prevent baseline noise caused by column bleed and ensure reproducible retention of polar amines. Causality: HILIC relies on a stable water-enriched layer on the silica surface. Insufficient equilibration leads to a shifting water layer, causing baseline drift and retention time instability.

  • System Flush: Bypass the column and flush the LC lines with 50:50 Methanol:Water for 30 minutes to remove residual reversed-phase buffers (e.g., TFA)[3].

  • Column Installation: Install the HILIC column (e.g., superficially porous bare silica).

  • Initial Hydration: Flush the column with 50 column volumes (CV) of 50:50 Acetonitrile:Water containing 10 mM Ammonium Formate to fully hydrate the stationary phase.

  • Equilibration: Switch to the starting gradient conditions (e.g., 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate) and equilibrate for at least 20 CVs.

  • System Suitability (Self-Validation): Inject 3-5 blank samples (reconstitution solvent) to establish a stable baseline, verify the absence of ghost peaks, and confirm the noise level has returned to acceptable limits[4].

References

  • Tips for Liquid Chromatography Coupled with Charged Aerosol Detection Source: chromatographyonline.com URL:[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: chromatographyonline.com URL:[Link]

  • LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies Source: sepscience.com URL:[Link]

  • Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine Source: nih.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of Diazepane Derivatives and Homopiperazine Analogs for Drug Discovery Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the future trajectory of a drug discovery program. Among the privileged heterocyclic structures, dia...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the future trajectory of a drug discovery program. Among the privileged heterocyclic structures, diazepane and homopiperazine (also known as 1,4-diazepane) have emerged as versatile frameworks for the development of potent and selective ligands for a multitude of biological targets. This guide provides an in-depth, objective comparison of the binding affinities of derivatives from these two classes, supported by experimental data, to empower researchers in making informed decisions for rational drug design.

The Structural Nuances: Flexibility vs. Constrained Conformation

At first glance, the diazepane and homopiperazine scaffolds appear structurally similar, both featuring a seven-membered ring containing two nitrogen atoms. However, the seemingly subtle difference in the placement of these nitrogen atoms—1,4 in homopiperazine versus other arrangements in diazepane (e.g., 1,2- or 1,3-)—and the substitution patterns on the ring significantly influence their three-dimensional conformations and, consequently, their interaction with protein binding pockets.

Homopiperazine, with its 1,4-diamine arrangement, possesses greater conformational flexibility compared to the more rigid six-membered piperazine ring, allowing it to adopt various pseudo-chair and boat conformations.[1] This adaptability can be advantageous for optimizing interactions within a binding site.[1] Diazepane derivatives, depending on the substitution and the position of the nitrogen atoms, can exhibit a range of conformational behaviors, from relatively rigid to more flexible systems. This structural diversity underpins the wide array of biological activities observed for these compounds.

Comparative Analysis of Binding Affinity: A Data-Driven Perspective

A direct, universal comparison of binding affinity between diazepane and homopiperazine derivatives is challenging due to the vast number of derivatives and their diverse biological targets. However, by examining specific examples from the literature, we can discern trends and highlight the potential of each scaffold.

Compound ClassDerivative ExampleTarget ReceptorBinding Affinity (Ki or IC50)SelectivityReference
Diazepane 6FBTH (1,4-diazepane derivative)Orexin 1 Receptor (OX1R)Ki = 0.640 nMSelective for OX1R over OX2R[2]
Diazepane 1,4-Diazepane derivativeCannabinoid Receptor 2 (CB2)Potent AgonistSelective against CB1[3][4]
Homopiperazine Compound 11aDopamine D3 ReceptorKi = 0.7 nM~170-fold selective for D3 vs D2[5]
Homopiperazine Compound 7Sigma-2 (σ2) ReceptorKi = 2.2 nMHigh[6]
Homopiperazine H-1152PRho-kinaseKi = 1.6 nMHighly selective over PKA and PKC[7]

This data illustrates that both scaffolds can be engineered to produce highly potent and selective ligands. For instance, 1,4-diazepane derivatives have been developed as nanomolar antagonists for the Orexin 1 receptor, a key target in sleep and addiction disorders.[2] Similarly, homopiperazine analogs have demonstrated exceptional affinity and selectivity for the Dopamine D3 receptor, which is implicated in neuropsychiatric conditions.[5] The choice between the two scaffolds is therefore highly dependent on the specific therapeutic target and the desired pharmacological profile.[1]

Probing Molecular Interactions: Experimental Protocols for Binding Affinity Determination

The quantitative assessment of binding affinity is a cornerstone of drug discovery.[8] Here, we detail a standard protocol for a competitive radioligand binding assay, a robust and sensitive method for determining the affinity of a test compound.[9]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Materials and Reagents:

  • Cell Membranes: Prepared from cells or tissues expressing the target receptor.

  • Radioligand: A high-affinity, radiolabeled ligand specific for the target receptor (e.g., [3H]-labeled compound).

  • Test Compounds: Diazepane or homopiperazine derivatives of interest.

  • Assay Buffer: Buffer optimized for the specific receptor-ligand interaction.

  • Wash Buffer: Ice-cold buffer to remove unbound radioligand.

  • Scintillation Cocktail: For detection of radioactivity.

  • 96-well Filter Plates: With glass fiber filters.

  • Cell Harvester: For rapid filtration.

  • Scintillation Counter: To measure radioactivity.

2. Step-by-Step Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in a lysis buffer.

    • Centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[10]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add cell membrane preparation, assay buffer, and a fixed concentration of the radioligand.

    • Non-specific Binding Wells: Add cell membrane preparation, a high concentration of a known unlabeled ligand (to saturate the receptors), and the fixed concentration of the radioligand.

    • Test Compound Wells: Add cell membrane preparation, varying concentrations of the test compound, and the fixed concentration of the radioligand.[11][12]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[11] Gentle agitation may be required.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.[12] This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.[12]

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 Value: Use non-linear regression to fit a sigmoidal dose-response curve and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50).[9]

  • Calculate the Ki Value: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Alternative and Complementary Techniques

While radioligand binding assays are a gold standard, other techniques offer valuable insights into binding affinity and kinetics:

  • Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[13][14] SPR provides both kinetic (kon and koff) and affinity (KD) data.[15][16]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18]

Visualizing the Workflow and Structures

To further clarify the experimental process and the fundamental structural differences, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation Incubation Incubation in 96-well Plate (Total, Non-specific, Test) Membrane_Prep->Incubation Compound_Prep Test Compound & Radioligand Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Washing Washing Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Caption: Key structural features of diazepane and homopiperazine scaffolds.

Conclusion: A Strategic Choice for Targeted Drug Design

Both diazepane and homopiperazine scaffolds are undeniably valuable in the medicinal chemist's toolkit, each offering distinct advantages. The greater conformational flexibility of homopiperazine may be beneficial when targeting binding sites that require a more adaptable ligand.[1] Conversely, the diverse substitution patterns and nitrogen placements within the broader diazepine class provide a vast chemical space to explore for a wide range of targets.

The selection between these two privileged structures should be a strategic one, guided by the specific therapeutic target, the nature of the binding pocket, and the desired pharmacological outcome. The experimental data and protocols presented in this guide serve as a foundational resource for researchers to embark on the rational design and optimization of novel therapeutics based on these remarkable scaffolds.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Fratti, R. A., & Chapman, E. R. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1860, 139–152. [Link]

  • Aragen Bioscience. Binding Affinity and Kinetics by SPR. [Link]

  • Bio-protocol. Cell membrane preparation and radioligand-binding assay. [Link]

  • ACS Publications. Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. [Link]

  • IntechOpen. Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. [Link]

  • Affinité Instruments. Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • Bentham Science Publishers. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein. [Link]

  • PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • PubMed. Structure-affinity relationships between several new benzodiazepine derivatives and 3H-diazepam receptor sites. [Link]

  • Nicoya. Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. [Link]

  • PubMed. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. [Link]

  • ATA Scientific. How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. [Link]

  • PubMed Central. SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies. [Link]

  • MDPI. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. [Link]

  • ACS Publications. Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery. [Link]

  • PubMed. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl] -homopiperazine as a probing molecule for Rho-kinase-involved pathway. [Link]

  • ResearchGate. How can you determine binding constants for small molecule binding to transition metals?. [Link]

  • Taylor & Francis Online. New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation. [Link]

  • PubMed. Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. [Link]

  • PubMed. A concise synthesis of 1,4-dihydro-[11][13]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. [Link]

  • PubMed Central. How to measure and evaluate binding affinities. [Link]

  • PubMed. relationship between binding affinity to the benzodiazepine receptor and pharmacological activity. [Link]

  • ResearchGate. (a) 3D binding mode and interaction of diazepam with amino acids.... [Link]

  • ChEMBL. Synthetic and computer-assisted analysis of the structural requirements for selective, high-affinity ligand binding to diazepam-insensitive.... [Link]

  • PubMed. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. [Link]

  • ResearchGate. 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • ACS Publications. Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352). [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. [Link]

  • Scientific Research Publishing. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. [Link]

  • MDPI. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. [Link]

  • ChEMBL. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. [Link]

  • MDPI. Homopiperazine (Hexahydro-1,4-diazepine). [Link]

  • Taylor & Francis Online. Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical HPLC Methods for the Quantification of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride

This guide provides an in-depth comparison of analytical methods for the quantification of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride, a novel pharmaceutical compound. As a critical component of drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methods for the quantification of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride, a novel pharmaceutical compound. As a critical component of drug development and quality control, robust and reliable analytical methods are paramount. This document will focus on a newly developed High-Performance Liquid Chromatography (HPLC) method and compare it with an alternative, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) guidelines.[1][2][3][4][5][6]

Introduction

6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride is a promising therapeutic agent currently under investigation. Accurate quantification of this active pharmaceutical ingredient (API) in bulk drug substances and finished pharmaceutical products is essential to ensure its safety, efficacy, and quality. The development and validation of analytical methods for this purpose are therefore of utmost importance.[2][7] This guide will provide a comprehensive overview of a proposed reversed-phase HPLC method and a comparative UPLC-MS/MS method, detailing the experimental protocols and validation data.

Method Comparison: HPLC vs. UPLC-MS/MS

High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for the separation, identification, and quantification of drug compounds.[8][9] It is known for its robustness, reliability, and cost-effectiveness. On the other hand, UPLC-MS/MS offers higher sensitivity and selectivity, making it particularly useful for the analysis of complex matrices or when very low detection limits are required.[10]

High-Performance Liquid Chromatography (HPLC) with UV Detection

A reversed-phase HPLC method with UV detection is proposed for the routine quality control analysis of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride. This method is designed to be simple, rapid, and reproducible.

Experimental Protocol: HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.05 M ammonium acetate buffer (pH 6.5) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the drug product in the mobile phase to achieve a final concentration within the calibration range.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity, such as pharmacokinetic studies or trace impurity analysis, a UPLC-MS/MS method is a suitable alternative.

Experimental Protocol: UPLC-MS/MS Method

1. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

2. Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard.

Method Validation

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[1][11][12][13] The validation process involves evaluating several parameters as defined by the ICH guidelines.[3][4][7]

Validation Parameters and Acceptance Criteria
Validation ParameterHPLC Method Acceptance CriteriaUPLC-MS/MS Method Acceptance Criteria
Specificity No interference from placebo or degradation products at the retention time of the analyte.No significant interference at the retention time and MRM transition of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999Correlation coefficient (r²) ≥ 0.995
Range 80% to 120% of the test concentrationDefined by the limits of quantification
Accuracy 98.0% to 102.0% recovery85.0% to 115.0% recovery
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Repeatability: ≤ 15%; Intermediate Precision: ≤ 15%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1Signal-to-noise ratio of 10:1
Robustness No significant change in results with small variations in method parameters.No significant change in results with small variations in method parameters.
Validation Workflow

ValidationWorkflow Start Method Development Protocol Validation Protocol Definition Start->Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report End Method Implementation Report->End

Caption: A typical workflow for analytical method validation.

HPLC Method Workflow

HPLCMethodWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weighing & Dissolution Dilution Dilution to Working Concentration Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 220 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: The workflow of the proposed HPLC method.

Conclusion

Both the proposed HPLC and UPLC-MS/MS methods offer viable options for the quantification of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride. The choice of method will depend on the specific application. The HPLC method is well-suited for routine quality control due to its simplicity and cost-effectiveness, while the UPLC-MS/MS method provides the high sensitivity required for more demanding analyses. Both methods, when properly validated according to ICH, FDA, and EMA guidelines, can provide accurate and reliable results, ensuring the quality and safety of the drug product.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. Available from: [Link]

  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma Group. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines - Walsh Medical Media. Available from: [Link]

  • EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. Available from: [Link]

  • Direct quantitative analysis of benzodiazepines, metabolites, and analogs in diluted human urine by Rapid resolution liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. Available from: [Link]

  • analytical technique for the determination of diazepam in solid dosage forms. Available from: [Link]

  • ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS - Punjab University. Available from: [Link]

  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids - ResearchGate. Available from: [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods - Research and Reviews. Available from: [Link]

  • Reverse Phase HPLC Method and Method Validation of Diazepam by Using Single Mobile Phase - ResearchGate. Available from: [Link]

  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC. Available from: [Link]

Sources

Validation

A Comparative Structural Analysis for Drug Discovery: 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride vs. 1,4-diazepan-5-one

In the landscape of medicinal chemistry and drug development, the nuanced structural variations of heterocyclic scaffolds can profoundly influence pharmacological activity, metabolic stability, and overall therapeutic po...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the nuanced structural variations of heterocyclic scaffolds can profoundly influence pharmacological activity, metabolic stability, and overall therapeutic potential. This guide provides an in-depth structural and physicochemical comparison between two diazepane derivatives: 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride and 1,4-diazepan-5-one. Understanding the distinct characteristics of these molecules is paramount for researchers designing novel therapeutics targeting a range of biological systems.

Introduction to the Diazepane Scaffold

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows it to adopt various spatial arrangements, enabling interactions with a diverse array of biological targets. This guide focuses on two specific analogs, each with unique substitutions that dramatically alter their three-dimensional structure and chemical properties.

6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride presents a saturated diazepane ring with a methoxymethyl substituent at the 6-position and a methyl group on one of the nitrogen atoms. The hydrochloride salt form suggests its potential use in aqueous formulations.

1,4-diazepan-5-one , in contrast, introduces a carbonyl group at the 5-position, creating a lactam within the diazepane ring. This seemingly simple modification imposes significant conformational constraints and alters the electronic nature of the molecule.

Molecular Structure and Conformational Analysis

The primary distinction between these two molecules lies in their core structure and the resulting conformational possibilities.

6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride

This molecule possesses a flexible seven-membered ring. The absence of sp2-hybridized carbons within the ring allows for a multitude of low-energy conformations, likely existing as a dynamic equilibrium of chair and boat-like forms in solution. The presence of the N-methyl and C-methoxymethyl groups introduces steric and electronic influences that will favor certain conformations. The hydrochloride salt form indicates that one or both of the nitrogen atoms are protonated, which will further impact the overall conformation and electrostatic potential of the molecule.

1,4-diazepan-5-one

The introduction of a carbonyl group at the 5-position drastically alters the structural landscape. The amide bond (lactam) introduces a planar, rigid unit into the ring. This planarity significantly restricts the conformational flexibility of the diazepane ring compared to its fully saturated counterpart. Crystal structure analysis of similar 1,4-diazepan-5-one derivatives reveals that the seven-membered ring often adopts a chair-like conformation.[1] The amide moiety also introduces a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can participate in intermolecular interactions, influencing crystal packing and solubility.

Molecular_Structures cluster_0 6-(Methoxymethyl)-1-methyl-1,4-diazepane cluster_1 1,4-diazepan-5-one N1 N C2 C N1->C2 C3 C C2->C3 N4 N-CH3 C3->N4 C5 C N4->C5 C6 C-CH2OCH3 C5->C6 C7 C C6->C7 C7->N1 N1_2 N C2_2 C N1_2->C2_2 C3_2 C C2_2->C3_2 N4_2 N-H C3_2->N4_2 C5_2 C=O N4_2->C5_2 C6_2 C C5_2->C6_2 C7_2 C C6_2->C7_2 C7_2->N1_2

Caption: 2D representations of 6-(Methoxymethyl)-1-methyl-1,4-diazepane and 1,4-diazepan-5-one.

Physicochemical Properties: A Comparative Table

The structural differences manifest in distinct physicochemical properties, which are critical for predicting a molecule's behavior in biological systems.

Property6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride1,4-diazepan-5-oneReference
Molecular Formula C8H19ClN2OC5H10N2O[2],[3]
Molecular Weight 194.70 g/mol 114.15 g/mol [2],[3]
Topological Polar Surface Area (TPSA) 36.5 Ų41.1 Ų[2],[3]
LogP (Predicted) -0.9-1.2[2],[3]
Hydrogen Bond Donors 21[2],[3]
Hydrogen Bond Acceptors 32[2],[3]
Rotatable Bond Count 30[2],[3]

Analysis of Physicochemical Data:

  • Polarity and Solubility: The higher TPSA and more negative LogP of 1,4-diazepan-5-one suggest it is more polar and likely more soluble in aqueous media than the free base of 6-(methoxymethyl)-1-methyl-1,4-diazepane. However, the hydrochloride salt form of the latter will significantly enhance its water solubility.

  • Hydrogen Bonding Potential: 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride has a greater number of potential hydrogen bond donors and acceptors, which could lead to more extensive interactions with biological macromolecules.

  • Conformational Rigidity: The most striking difference is the rotatable bond count. The flexible nature of 6-(methoxymethyl)-1-methyl-1,4-diazepane is contrasted by the rigid structure of 1,4-diazepan-5-one. This has profound implications for receptor binding, as a more rigid molecule often exhibits higher selectivity but may have difficulty adapting to various binding pockets.

Experimental Protocols for Structural Elucidation

To empirically validate these structural and conformational hypotheses, a combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and conformational dynamics of the molecules in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of each compound in a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt, CDCl₃ or DMSO-d₆ for the lactam).

  • 1D NMR (¹H and ¹³C):

    • Acquire ¹H NMR spectra to identify the number and chemical environment of all protons. The chemical shifts and coupling constants will provide initial insights into the ring conformation.

    • Acquire ¹³C NMR spectra to determine the number of unique carbon environments. The chemical shift of the carbonyl carbon in 1,4-diazepan-5-one will be a key diagnostic peak.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Establish proton-proton coupling networks to confirm the connectivity of the carbon backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • These experiments are critical for determining through-space proximity of protons. The presence or absence of specific cross-peaks will provide direct evidence for the preferred conformation(s) in solution. For the flexible 6-(methoxymethyl)-1-methyl-1,4-diazepane, a quantitative analysis of NOE intensities can be used to calculate interproton distances and model the conformational ensemble.

NMR_Workflow cluster_NMR NMR Spectroscopy Workflow Sample Sample Preparation (5-10 mg in deuterated solvent) OneD 1D NMR (¹H, ¹³C) Sample->OneD Initial Characterization TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Connectivity Mapping NOESY NOESY / ROESY TwoD->NOESY Spatial Proximity Structure Structural & Conformational Analysis NOESY->Structure

Caption: A streamlined workflow for comprehensive NMR-based structural analysis.

X-ray Crystallography

Objective: To determine the precise solid-state structure and intermolecular interactions.

Methodology:

  • Crystal Growth:

    • Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system is a common technique.

    • Vapor diffusion (solvent/anti-solvent) is another effective method.

    • For the hydrochloride salt, protic solvents may be more suitable, while the lactam might crystallize from a wider range of organic solvents.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer with either Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

The resulting crystal structure will provide unambiguous information about bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's conformation in the solid state. For 1,4-diazepan-5-one, the crystal structure will likely reveal intermolecular hydrogen bonding networks.[1]

Implications for Drug Design and Development

The choice between these two scaffolds would be driven by the specific therapeutic target and desired pharmacological profile.

  • 6-(Methoxymethyl)-1-methyl-1,4-diazepane as a lead compound: Its conformational flexibility could be advantageous in the initial stages of drug discovery, allowing it to adapt to different binding sites. However, this flexibility can also lead to a loss of entropy upon binding, potentially reducing affinity. Subsequent optimization would likely focus on rigidifying the structure to lock in the bioactive conformation.

  • 1,4-diazepan-5-one as a lead compound: The inherent rigidity of this scaffold provides a well-defined three-dimensional structure. This can lead to higher target selectivity and potentially higher affinity. The lactam moiety also offers a site for further chemical modification and can participate in key hydrogen bonding interactions with the target protein.

Conclusion

While both 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride and 1,4-diazepan-5-one are based on the 1,4-diazepane core, their structural and physicochemical properties are markedly different. The former is a flexible, substituted amine, while the latter is a more rigid, planar lactam. These differences in conformation, polarity, and hydrogen bonding potential are critical considerations for medicinal chemists. A thorough understanding of these characteristics, validated by the experimental protocols outlined above, is essential for the rational design of novel therapeutics based on the versatile diazepane scaffold.

References

  • PubChem. (n.d.). 1,4-Diazepan-5-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Fun, H.-K., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(5), o869. Retrieved from [Link]

  • Cheméo. (n.d.). Diazepam. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). Diazepam (PIM 181). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Toxicity Profiles of Methoxymethyl Diazepanes and Standard Aliphatic Amines

To our colleagues in drug discovery and development, the selection of chemical scaffolds and building blocks is a pivotal decision, balancing synthetic feasibility and target engagement with a favorable safety profile. T...

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Author: BenchChem Technical Support Team. Date: March 2026

To our colleagues in drug discovery and development, the selection of chemical scaffolds and building blocks is a pivotal decision, balancing synthetic feasibility and target engagement with a favorable safety profile. This guide provides an in-depth toxicological comparison between two distinct classes of nitrogen-containing compounds: the heterocyclic methoxymethyl diazepanes and foundational standard aliphatic amines.

Given that novel methoxymethyl diazepane derivatives represent an emerging chemical space, direct and comprehensive public toxicity data is limited. Therefore, this guide employs a robust comparative approach. We will analyze the well-documented toxicity of the parent benzodiazepine/diazepine class as a surrogate for the diazepane core. This is juxtaposed with the established profiles of common aliphatic amines used in synthesis, such as piperidine and triethylamine. Critically, we will provide an expert analysis on the anticipated toxicological impact of the methoxymethyl moiety, based on established metabolic pathways and structure-activity relationships (SAR).

Fundamentals of Structure and Toxicological Mechanisms

Methoxymethyl Diazepanes: A Heterocyclic Scaffold

Methoxymethyl diazepanes are derivatives of the diazepine heterocyclic system, a seven-membered ring containing two nitrogen atoms. This core is famously part of the benzodiazepine class of drugs, which are known for their action on the central nervous system (CNS).[1][2] The addition of a methoxymethyl (-CH₂OCH₃) group is a synthetic modification intended to alter physicochemical properties such as solubility or metabolic stability.

The primary toxicological concern with the parent benzodiazepine class in acute overdose scenarios is excessive CNS depression, which can lead to somnolence, ataxia, and in severe cases, respiratory depression, particularly when combined with other depressants like ethanol or opioids.[3] Furthermore, the genotoxic potential of some benzodiazepines has been a subject of investigation, with studies showing mixed results, indicating that some derivatives may induce chromosomal damage under certain conditions.[1][4]

Standard Aliphatic Amines: Essential Building Blocks

Aliphatic amines, such as piperidine, pyrrolidine, and triethylamine, are ubiquitous in organic synthesis. They are characterized by a nitrogen atom bonded to alkyl chains or within a saturated ring. Their chemical reactivity and basicity are central to their utility, but also to their toxicity.

The toxicity of aliphatic amines is often linked to their physical and chemical properties:

  • Irritation and Corrosivity: Due to their alkalinity, many volatile aliphatic amines can cause severe irritation to the skin, eyes, and mucous membranes of the respiratory tract.[5]

  • Systemic Effects: Depending on the structure, they can exert various systemic effects. Piperidine, for instance, has complex effects on the CNS.[6]

  • Metabolic Activation: While generally less of a concern than with aromatic amines, aliphatic amines can undergo metabolic conversion to potentially harmful substances. A significant concern is their potential to react with nitrosating agents in vivo to form N-nitrosamines, a class of compounds known to be potent carcinogens.[7][8]

Comparative Toxicity Analysis

This section presents a side-by-side comparison of key toxicological endpoints. Data for the diazepane class are based on diazepam and related benzodiazepine derivatives as proxies.

Acute Systemic Toxicity (LD₅₀)

The median lethal dose (LD₅₀) is a standardized measure of acute toxicity, representing the dose required to be lethal to 50% of a test population. A lower LD₅₀ value indicates higher acute toxicity.

Compound ClassRepresentative CompoundRouteSpeciesLD₅₀ (mg/kg)Reference(s)
Diazepane (Proxy) DiazepamOralRat249
DiazepamOralMouse48[9]
Aliphatic Amine PiperidineOralRat~400[10]
PiperidineDermalRabbit276[10]
TriethylamineOralRat460[11]
TriethylamineDermalRabbit416[11]
PyrrolidineOralRat300

Interpretation: Based on the available oral LD₅₀ data for the parent structures in rats, diazepam appears to have a moderately higher acute toxicity (lower LD₅₀) than the selected aliphatic amines. However, it is crucial to note that toxicity can vary significantly with species and route of administration.

In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) in cell-based assays measures the concentration of a compound required to inhibit a biological process (such as cell growth) by 50%. It is a key indicator of in vitro cytotoxicity.

Compound ClassRepresentative Compound(s)Cell LineAssayIC₅₀ (µM)Reference(s)
Diazepine Derivative (3b) 1,5-Benzodiazepin-2-OneHepG2 (Liver)MTT6.13
(3b) 1,5-Benzodiazepin-2-OneMCF-7 (Breast)MTT7.86[12]
Tricyclic Benzodiazepine (8g)MV-4-11 (Leukemia)-8.7[13]
Aliphatic Amine Derivative Piperidine complexA549 (Lung)MTT32.43[12]
Piperine (Piperidine alkaloid)AGP01 (Gastric)MTT~42 (12 µg/mL)[14]
N-nitrosodiethanolamineCHO (Ovary)Cell Density>10,000

Interpretation: Direct IC₅₀ data for simple, standard aliphatic amines is sparse in cancer cell line literature. However, data on piperidine derivatives suggest they are generally less cytotoxic (have higher IC₅₀ values) than many of the studied benzodiazepine derivatives, which show potency in the low micromolar range against several cancer cell lines.[13] It should be noted that many of these benzodiazepine derivatives were specifically optimized for anticancer activity. Simple aliphatic amines themselves are generally not highly cytotoxic unless at high concentrations that cause significant pH shifts or membrane disruption.[15]

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA).

  • Methoxymethyl Diazepanes (by proxy): The genotoxicity of benzodiazepines is complex and, for some compounds, controversial. Diazepam itself has yielded both positive and negative results in various assays.[1] Some studies report the induction of sister chromatid exchanges or micronuclei, suggesting a potential for chromosomal damage.[1][4] This indicates that the diazepine scaffold is not inert and warrants careful genotoxicity assessment for any new derivative.

  • Standard Aliphatic Amines: Simple aliphatic amines are not typically considered potent, direct-acting mutagens in standard assays like the Ames test.[7][16] The primary genotoxic risk stems from their potential to be converted into N-nitrosamines through reaction with nitrite in vivo (e.g., in the acidic environment of the stomach).[8] N-nitrosamines are well-established mutagens and carcinogens.[8][17] Therefore, the genotoxic risk is indirect but significant.

Expert Analysis: The Influence of the Methoxymethyl Group

The introduction of a methoxymethyl (-CH₂OCH₃) group onto the diazepane nitrogen is expected to influence its toxicity profile primarily through its metabolism. Based on established metabolic pathways for ethers, the methoxymethyl group is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11][18]

The most probable metabolic pathway is O-dealkylation . This process would cleave the ether bond, leading to the formation of an unstable hydroxymethyl intermediate on the diazepane nitrogen. This intermediate would then decompose to yield two key metabolites:

  • The N-demethylated diazepane parent structure.

  • Formaldehyde .[19]

The release of formaldehyde introduces a distinct and significant toxicological concern. Formaldehyde is a well-known toxin and a classified human carcinogen.[10][20] Its toxicity is driven by its high reactivity, causing protein precipitation, coagulation necrosis, and the formation of DNA-protein cross-links, which are a key mechanism of its genotoxicity and carcinogenicity.[17][20][21]

Therefore, the toxicity profile of a methoxymethyl diazepane is likely a composite of the parent diazepine's pharmacology and toxicity (e.g., CNS effects, potential aneugenicity) and the toxicity of its metabolite, formaldehyde (e.g., cytotoxicity, mutagenicity, and carcinogenicity).

Key Experimental Protocols

To empirically determine the toxicity profile of a novel methoxymethyl diazepane and compare it to an aliphatic amine, a tiered testing strategy is essential. Below are foundational protocols.

Protocol: In Vitro Cytotoxicity via MTT Assay

This protocol determines the IC₅₀ value of a test compound on a selected cell line (e.g., HepG2, a human liver carcinoma cell line, to assess potential hepatotoxicity).

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][22] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol: In Vivo Micronucleus Test for Genotoxicity

This protocol assesses the potential of a compound to cause chromosomal damage in vivo.

Principle: The assay identifies the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division) in polychromatic erythrocytes (immature red blood cells) in the bone marrow of treated animals. An increase in micronucleated cells indicates a genotoxic event (clastogenic or aneugenic).

Step-by-Step Methodology:

  • Animal Dosing: Use young adult mice (e.g., Balb/c). Administer the test compound (e.g., methoxymethyl diazepane) via the intended clinical route (e.g., oral gavage) at three different dose levels, plus a vehicle control and a positive control (a known mutagen like mitomycin-C).

  • Dosing Schedule: Typically, animals receive one or two administrations separated by 24 hours.

  • Sample Collection: Sacrifice the animals by cervical dislocation at a specified time after the last dose (usually 24 hours).

  • Bone Marrow Extraction: Excise the femurs and flush the bone marrow from the medullary cavity using fetal bovine serum.

  • Slide Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet. Create a smear of the cells on a clean glass slide and allow it to air dry.

  • Staining: Fix the slides in methanol and stain with an appropriate dye (e.g., Giemsa) to differentiate between polychromatic (young) and normochromatic (mature) erythrocytes.

  • Microscopic Analysis: Under a microscope (1000x magnification), score at least 2000 polychromatic erythrocytes per animal for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated polychromatic erythrocytes in the treated groups to the vehicle control group using appropriate statistical methods. A statistically significant, dose-dependent increase indicates a positive genotoxic result.

Visualization of Workflows and Pathways

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-Well Plate C Treat Cells with Compound (48-72h) A->C B Prepare Serial Dilutions of Test Compound D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan Crystals (DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate % Viability & Determine IC50 F->G

Caption: Workflow for determining IC50 using the MTT assay.

Comparative Metabolic Activation to Toxic Species

Metabolic_Toxicity cluster_MMD Methoxymethyl Diazepane Pathway cluster_Amine Aliphatic Amine Pathway MMD Methoxymethyl Diazepane CYP CYP450 Enzymes (O-Dealkylation) MMD->CYP Formaldehyde Formaldehyde CYP->Formaldehyde DNA_Crosslink DNA-Protein Cross-links Formaldehyde->DNA_Crosslink Formaldehyde->DNA_Crosslink Genotoxicity Amine Aliphatic Amine (e.g., Piperidine) Nitrosation Nitrosating Agents (e.g., Nitrite in vivo) Amine->Nitrosation Nitrosamine N-Nitrosamine Nitrosation->Nitrosamine DNA_Adduct DNA Adducts (Alkylation) Nitrosamine->DNA_Adduct Nitrosamine->DNA_Adduct Mutagenicity

Caption: Potential metabolic pathways leading to genotoxicity.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential toxicities of methoxymethyl diazepanes relative to standard aliphatic amines.

  • Aliphatic Amines present a toxicity profile characterized by acute local irritation and a significant, albeit indirect, genotoxic risk through the formation of N-nitrosamine metabolites. Their in vitro cytotoxicity is generally low.

  • Methoxymethyl Diazepanes , based on data from parent benzodiazepines, may exhibit higher acute systemic toxicity and direct cytotoxicity. The primary concern, however, is a dual-risk profile: the inherent pharmacology and potential genotoxicity of the diazepine core, compounded by the metabolic release of formaldehyde, a known carcinogen.

Crucially, this analysis underscores the necessity for empirical testing. The toxicological profile of any novel methoxymethyl diazepane derivative must be established through direct experimentation. Future studies should prioritize a full suite of in vitro and in vivo toxicity assays, including a comprehensive metabolic analysis to quantify the rate and extent of formaldehyde generation. This data will be indispensable for any future risk assessment and for the safe progression of these promising scaffolds in drug development programs.

References

Click to expand
  • Iakovidou-Kritsi, Z., Akritopoulou, K., et al. (2009). In vitro genotoxicity of two widely used benzodiazepines: alprazolam and lorazepam. Hellenic Journal of Nuclear Medicine. [Link]

  • Bezerra, D. P., et al. (2023). Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer. Pharmaceuticals. [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet Diazepam. [Link]

  • El-Sayed, M. A., et al. (2022). Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. Molecules. [Link]

  • Sarma, M. P., et al. (1993). Genetic toxicology of four commonly used benzodiazepines: a review. Mutation Research. [Link]

  • Voronina, T. A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules. [Link]

  • National Center for Biotechnology Information. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13 - Piperidine. [Link]

  • Al-Warhi, T., et al. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports. [Link]

  • Olson, K. R., et al. (Eds.). Poisoning & Drug Overdose, 7e - Formaldehyde. AccessMedicine. [Link]

  • Aslantürk, Ö. S. (2026). MTT assay to evaluate the cytotoxic potential of a drug. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (1981). Selected Aliphatic Amines and Related Compounds: An Assessment of the Biological and Environmental Effects. [Link]

  • Science.gov. ic50 values ranged: Topics by Science.gov. [Link]

  • Yano, E., et al. (1981). Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts. Sangyo Igaku. [Link]

  • Figshare. (2024). IC50 values of AEO and doxorubicin (Dox) on B16F10, MDA-MB-231 and HepG2 cell lines at different treatment time-points. [Link]

  • Sławiński, J., et al. (2020). Design and in Vitro Characterization of Tricyclic Benzodiazepine Derivatives as Potent and Selective Antileukemic Agents. ResearchGate. [Link]

  • Plewa, M. J., et al. (2014). Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-based Carbon Capture and Storage. Environmental Science & Technology. [Link]

  • Kosal, A. D., & Vashist, H. (2015). Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2. Journal of the American Chemical Society. [Link]

  • Cheever, K. L., et al. (1988). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. Toxicology and Applied Pharmacology. [Link]

  • Sinsheimer, J. E., et al. (1993). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. Mutation Research. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Medical Management Guidelines for Formaldehyde. [Link]

  • Tereshina, E. V., et al. (2025). Metabolic Pathways of Endogenous Formaldehyde. JSciMed Central. [Link]

  • Ganesan, K., et al. (2025). Toxicity of formaldehyde, and its role in the formation of harmful and aromatic compounds during food processing. ResearchGate. [Link]

  • National Cancer Institute. (2011). Formaldehyde and Cancer Risk. [Link]

  • Choi, J., & Valentine, R. L. (2004). Toxicity of model aliphatic amines and their chlorinated forms. Water Research. [Link]

  • Wikipedia. Benzodiazepine overdose. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8471, Triethylamine. [Link]

  • MacIntosh, B. A., et al. (2021). Empirical comparison of genotoxic potency estimations: the in vitro DNA-damage ToxTracker endpoints versus the in vivo micronucleus assay. Mutagenesis. [Link]

  • Trochimowicz, H. J., et al. (2015). Aliphatic and Alicyclic Amines. ResearchGate. [Link]

  • Wagmann, L., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology. [Link]

  • Tran, P. T. T., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances. [Link]

  • Ahmed, F. E. (2000). Toxicology and human health effects following exposure to oxygenated or reformulated gasoline. Toxicology Letters. [Link]

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Validation

Cross-Reactivity and Selectivity Profiling of 6-(Methoxymethyl)-1-methyl-1,4-diazepane Hydrochloride in Biological Assays

Executive Summary In modern drug discovery, escaping the "flatland" of traditional planar heterocycles is critical for improving target selectivity and reducing off-target cross-reactivity. 6-(Methoxymethyl)-1-methyl-1,4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, escaping the "flatland" of traditional planar heterocycles is critical for improving target selectivity and reducing off-target cross-reactivity. 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride (CAS: 2108138-85-6) represents an advanced, conformationally flexible three-dimensional scaffold. Compared to traditional piperazine or piperidine rings, the 1,4-diazepane core offers unique spatial geometries. When functionalized with a 6-methoxymethyl group, this scaffold introduces precise steric constraints and hydrogen-bonding potential that drastically alter its pharmacological cross-reactivity profile.

This guide objectively compares the performance of 1,4-diazepane derivatives against alternative scaffolds across various biological targets, detailing the mechanistic rationale for their selectivity and providing self-validating experimental protocols for cross-reactivity profiling.

Structural Rationale & Mechanistic Causality

The transition from six-membered rings (piperazines) to seven-membered rings (1,4-diazepanes) increases the number of accessible ring conformations (e.g., chair, twist-chair, boat). However, unconstrained flexibility can lead to promiscuous binding (high cross-reactivity).

The incorporation of the 6-methoxymethyl and 1-methyl groups serves a dual mechanistic purpose:

  • Conformational Locking : The steric bulk of the 6-substituent restricts the "puckering" of the diazepane ring, heavily favoring a specific bioactive conformation that aligns with primary target pockets while sterically clashing with the tighter binding pockets of off-target isoforms.

  • Electronic Modulation : The ether oxygen of the methoxymethyl group acts as a localized hydrogen-bond acceptor, while the 1-methyl group modulates the pKa of the adjacent tertiary amine, optimizing the molecule's charge state at physiological pH for targeted electrostatic interactions.

StructuralLogic Core 1,4-Diazepane Core Confers basic affinity Target Target Receptor (High Affinity Binding) Core->Target Favorable Entropy Methoxymethyl 6-Methoxymethyl Group Steric shield & H-bond acceptor Methoxymethyl->Target Pocket Alignment OffTarget Off-Target Receptor (Steric Clash) Methoxymethyl->OffTarget Prevents Binding Methyl 1-Methyl Group Modulates basicity (pKa) Methyl->Target Optimal Charge

Mechanistic basis for target selectivity driven by the 6-methoxymethyl substituent.

Comparative Selectivity Data

The superiority of the substituted 1,4-diazepane scaffold is evident when analyzing its performance across diverse biological targets, including G-protein coupled receptors (GPCRs) and epigenetic enzymes. The table below synthesizes quantitative data comparing 1-methyl-1,4-diazepane derivatives to alternative scaffolds.

Table 1: Cross-Reactivity and Selectivity Profiles Across Target Classes
Scaffold / DerivativePrimary TargetPrimary Affinity ( Ki​ / IC50​ )Key Off-TargetSelectivity FoldReference Context
1-Methylpiperidin-3-amine (Secondary Carbamate)hM1R1.22 nMhM2R - hM5RModerate (< 50-fold)1[1]
1-Methyl-1,4-diazepane (Tertiary Carbamate)hM1R1.2 nMhM2R - hM4R189-fold 1[1]
Unsubstituted 1,4-Diazepane (Derivative 1)OX1R2.35 nMOX2R11.3-fold2[2]
Substituted 1,4-Diazepane (BTF Derivative)OX1R2.33 nMOX2R26.9-fold 2[2]
1-Methyl-1,4-diazepane (Analogue 34)PRMT5~ 22.3 nMMAT2A / Off-targetsHigh (Covalent)3[3]

Data Insight: As demonstrated in recent studies on1[1], the transition from a piperidine core to a 1-methyl-1,4-diazepane core maintained primary target affinity (1.2 nM) while exponentially increasing selectivity against off-target hM2-4R isoforms (up to 189-fold)[1]. The addition of a 6-methoxymethyl group further amplifies this divergence by exploiting minor topological differences in receptor sub-pockets.

Experimental Workflows for Selectivity Validation

To accurately assess the cross-reactivity of 6-(Methoxymethyl)-1-methyl-1,4-diazepane derivatives, researchers must employ orthogonal assays. Relying solely on steady-state IC50​ can be misleading due to compound depletion or non-specific lipid partitioning.

SelectivityWorkflow A Compound Library (6-Methoxymethyl-1,4-diazepanes) B Primary Target Screening (Radioligand Displacement) A->B Target Affinity C Kinetic Binding (BLI) Target Residence Time B->C Ki < 5 nM D Cross-Reactivity Panel (Off-Target Isoforms) C->D Validated KD E High Selectivity Candidate (>100-fold margin) D->E Minimal Off-Target

Workflow for evaluating target affinity and cross-reactivity of diazepane derivatives.

Protocol A: Self-Validating Competitive Radioligand Binding Assay

To evaluate cross-reactivity across receptor subtypes (e.g., OX1R vs. OX2R), cellular binding inhibition assays are employed[2]. The choice to use a radiolabeled competitive ligand that has equivalent affinity for both the primary target and the off-target isoform ensures that any measured selectivity is entirely driven by the structural properties of the test compound[2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the target receptor (e.g., hM1R or hM2R). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Causality: Protease inhibitors prevent receptor degradation, ensuring the binding pocket remains structurally intact.

  • Assay Assembly (96-well format):

    • Add 50 µL of cell membrane suspension (optimized to yield <10% radioligand depletion).

    • Add 25 µL of the radioligand (e.g., [3H] -NMS) at a concentration equal to its Kd​ .

    • Add 25 µL of the 6-(Methoxymethyl)-1-methyl-1,4-diazepane derivative at varying concentrations ( 10−11 to 10−5 M).

  • Self-Validating Controls (Critical):

    • Total Binding (TB): Wells containing vehicle (DMSO) instead of the test compound.

    • Non-Specific Binding (NSB): Wells containing a 100-fold excess of an unlabeled reference agonist (e.g., 20 µM carbachol).

    • Validation Metric: Calculate the Z'-factor. The assay is only deemed valid if Z′≥0.6 , proving the signal window is robust enough to detect subtle cross-reactivity.

  • Incubation & Filtration: Incubate at 25°C for 90 minutes to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged diazepane amine.

  • Analysis: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation. Selectivity is defined as Ki(Off−Target)​/Ki(Primary)​ .

Protocol B: Biolayer Interferometry (BLI) for Kinetic Profiling

Kinetic binding parameters ( Kd​ , kon​ , koff​ ) are often more predictive of biological activity than steady-state IC50​ values[4]. Tight binding and competitive inhibition kinetics indicate effective active site occupancy, which translates to improved cellular potency and lower cross-reactivity[4].

Step-by-Step Methodology:

  • Sensor Hydration: Hydrate Streptavidin (SA) biosensors in assay buffer (50 mM Tris, 100 mM NaCl, 0.05% Tween-20, pH 7.4) for 10 minutes. Causality: Tween-20 reduces non-specific hydrophobic interactions between the lipophilic methoxymethyl group and the sensor matrix.

  • Ligand Immobilization: Load biotinylated recombinant target protein onto the SA sensors until a wavelength shift of ~0.8 nm is achieved.

  • Baseline Establishment: Transfer sensors to assay buffer for 60 seconds to establish a stable baseline.

  • Association Phase ( kon​ ): Dip sensors into wells containing serial dilutions of the diazepane derivative (e.g., 0.1 µM to 10 µM) for 180 seconds.

  • Dissociation Phase ( koff​ ): Move sensors back to compound-free assay buffer and monitor dissociation for 300 seconds.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​=koff​/kon​ ). Compounds with prolonged residence times ( 1/koff​ ) typically exhibit superior in vivo selectivity profiles.

References

  • ACS Publications. "Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging." 2

  • ASM Journals. "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." 4

  • MDPI. "Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists." 1

  • ACS Publications. "Structure-Aided Design, Synthesis, and Biological Evaluation of Potent and Selective Non-Nucleoside Inhibitors Targeting Protein Arginine Methyltransferase 5."3

Sources

Comparative

Comparative stability of hydrochloride vs free base forms of 6-(Methoxymethyl)-1-methyl-1,4-diazepane

An In-Depth Guide to the Comparative Stability of 6-(Methoxymethyl)-1-methyl-1,4-diazepane: Hydrochloride Salt vs. Free Base Introduction: The Critical Role of Salt Form Selection in Drug Development In the journey of a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Stability of 6-(Methoxymethyl)-1-methyl-1,4-diazepane: Hydrochloride Salt vs. Free Base

Introduction: The Critical Role of Salt Form Selection in Drug Development

In the journey of a drug candidate from discovery to a viable pharmaceutical product, the selection of its solid-state form is a pivotal decision with far-reaching consequences for its stability, bioavailability, and manufacturability. For amine-containing active pharmaceutical ingredients (APIs), the choice between the free base and a salt form—most commonly the hydrochloride—is fundamental. This decision is not merely a matter of solubility enhancement; it is a complex optimization of physicochemical properties. This guide provides a comprehensive technical comparison of the anticipated stability profiles of 6-(Methoxymethyl)-1-methyl-1,4-diazepane in its free base form versus its hydrochloride (HCl) salt. By grounding our analysis in established chemical principles and outlining rigorous experimental protocols, we aim to equip researchers and drug development professionals with the insights needed to make informed decisions for this and analogous molecules.

The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The stability of such molecules is paramount, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[3] This comparison will dissect the inherent trade-offs between the two forms, focusing on chemical, physical, and solid-state stability.

Molecular Context: The Physicochemical Landscape

6-(Methoxymethyl)-1-methyl-1,4-diazepane possesses two basic nitrogen atoms: a tertiary amine at the 1-position and a secondary amine at the 4-position. These sites are susceptible to protonation, making them ideal for forming hydrochloride salts. However, the lone pair of electrons on these nitrogens in the free base form also renders them susceptible to chemical degradation, particularly oxidation.

The hydrochloride salt is formed by protonating one or both of these nitrogen atoms. This conversion from a neutral molecule to an ionic salt fundamentally alters the intermolecular forces, crystal lattice energy, and reactivity of the compound, forming the basis of our stability comparison.

Part 1: Theoretical Stability & Physicochemical Comparison

While specific experimental data for this exact molecule is not publicly available, we can construct a robust theoretical comparison based on the well-established principles of pharmaceutical chemistry.

Chemical Stability

The primary advantage anticipated for the hydrochloride salt is enhanced chemical stability.[4]

  • Oxidative Degradation: Tertiary amines are particularly prone to oxidation, which can yield N-oxides.[5] The free base of 6-(Methoxymethyl)-1-methyl-1,4-diazepane, with its available lone pair of electrons on the N1-methyl group, is a prime candidate for such degradation. In the hydrochloride salt, the protonation of the nitrogen atoms withdraws electron density, effectively "protecting" them from oxidative attack. This protonation significantly reduces the nucleophilicity of the amine, thereby inhibiting reactions with electrophilic species, including atmospheric oxygen.[4]

  • Hydrolytic Stability: While the core 1,4-diazepane ring is generally stable against hydrolysis, the methoxymethyl ether linkage could be a point of vulnerability under harsh acidic conditions. However, a significant difference in hydrolytic stability between the free base and HCl salt under typical storage conditions (pH 4-8) is not strongly anticipated unless the local pH environment created by the salt itself becomes a factor.

Physical & Solid-State Stability

Physical stability pertains to the material's ability to resist changes in its solid form, such as moisture uptake or conversion to a different crystalline structure.

  • Hygroscopicity: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This is a critical parameter, as absorbed water can act as a plasticizer, increasing molecular mobility within the crystal lattice and accelerating chemical degradation.[4][6] Generally, salts, possessing a more stable crystal lattice, are expected to be less hygroscopic than their corresponding free bases.[4] However, this is not a universal rule, and highly hygroscopic or even deliquescent salts are common. Experimental verification is essential.

  • Salt Disproportionation: A significant and unique risk for hydrochloride salts is disproportionation. This is a process where the salt converts back to the free base and the corresponding acid (hydrochloric acid). For HCl salts, this can be driven by the high volatility of HCl gas, especially in the presence of moisture or in formulations with basic excipients.[7] This phenomenon can lead to a loss of the salt's benefits (e.g., solubility) and introduce physical instability into the drug product. The free base form is, by definition, not susceptible to this specific degradation pathway.

  • Polymorphism: Both the free base and the salt can exist in different crystalline forms (polymorphs) with distinct stability and solubility profiles. Salt formation adds another layer of complexity, as different stoichiometries (e.g., mono-HCl vs. di-HCl) and solvates/hydrates can form. A comprehensive polymorphic screen is a mandatory part of development for either form.[8]

Anticipated Comparative Stability Profile

The following table summarizes the expected differences in stability between the two forms, based on the principles discussed. This data is representative and intended to illustrate the anticipated disparities pending experimental confirmation.

Property6-(Methoxymethyl)-1-methyl-1,4-diazepane (Free Base)6-(Methoxymethyl)-1-methyl-1,4-diazepane HCl (Hydrochloride Salt)Rationale & Key Considerations
Appearance Likely an oil or low-melting-point solid.White to off-white crystalline solid.Salt formation typically results in a higher melting point and a more defined crystalline structure, which is advantageous for handling and formulation.[4]
Chemical Stability
vs. OxidationLower Stability. Susceptible to N-oxidation at the tertiary amine.Higher Stability. Protonation of the nitrogen atoms reduces susceptibility to oxidation.The lone pair of electrons on the free base's nitrogen is readily available for reaction. Protonation in the salt form effectively shields the nitrogen.[4][5]
Physical Stability
HygroscopicityPotentially Higher. Amorphous or weakly crystalline forms tend to be more hygroscopic.Potentially Lower. A well-defined, stable crystal lattice can resist moisture uptake.Salts often exhibit a more stable crystal lattice compared to their free base counterparts, reducing the tendency to absorb moisture.[4] However, this must be verified experimentally as some salts are highly hygroscopic.[]
Solid-State RiskGeneral physical changes (e.g., crystallization of an oil).Disproportionation. Risk of converting back to the free base with the loss of volatile HCl gas.This is a primary failure mode for hydrochloride salts, particularly in humid conditions or when formulated with basic excipients.[7]
Aqueous Solubility Lower. Typical for a neutral organic amine.Higher. The ionic nature of the salt dramatically increases its affinity for polar solvents like water.Enhanced solubility is often the primary driver for selecting a salt form.[8][10]

Part 2: Experimental Protocols for Comparative Stability Assessment

To empirically validate the theoretical comparison, a series of well-defined experiments must be conducted. The following protocols are designed to be self-validating systems, providing a clear and robust assessment of the relative stability of the hydrochloride and free base forms.

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[3][11]

Objective: To investigate the intrinsic stability of the drug substance and identify degradation products under various stress conditions.

Methodology:

  • Sample Preparation: Prepare separate solutions of the free base and the HCl salt in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the samples to the following conditions as recommended by ICH guidelines[3][12]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress (Solid State): Store solid samples at 80°C for 48 hours.

    • Photostability (Solid State): Expose solid samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Collect samples at initial (t=0) and final time points. Intermediate time points may be necessary if rapid degradation is observed.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS) to aid in the identification of degradants. The method should be capable of separating the parent compound from all process impurities and degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and, where possible, characterize the structure of major degradation products.

    • Compare the degradation profiles of the free base and the HCl salt.

Causality & Expected Outcomes:

  • We expect the free base to show significantly more degradation under oxidative conditions, likely forming the N-oxide.[5]

  • The HCl salt should exhibit superior stability against oxidation.

  • Both forms may show some degradation under harsh acid/base conditions, but the profiles will reveal the intrinsic stability of the core structure.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation FreeBase Free Base Stock Acid Acid Hydrolysis (0.1M HCl, 60°C) FreeBase->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) FreeBase->Base Oxidation Oxidation (3% H₂O₂, RT) FreeBase->Oxidation Thermal Thermal (Solid, 80°C) FreeBase->Thermal Photo Photolytic (ICH Q1B Light) FreeBase->Photo HCL_Salt HCl Salt Stock HCL_Salt->Acid HCL_Salt->Base HCL_Salt->Oxidation HCL_Salt->Thermal HCL_Salt->Photo Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Compare Degradation Profiles Identify Degradants Analysis->Evaluation

Caption: Workflow for the forced degradation study.

Protocol 2: Hygroscopicity Assessment

Objective: To quantify and classify the moisture sorption behavior of the free base and HCl salt.

Methodology:

  • Instrumentation: Use a Dynamic Vapor Sorption (DVS) instrument or, alternatively, controlled-humidity desiccators containing saturated salt solutions.[]

  • Sample Preparation: Place a precisely weighed amount (approx. 10-20 mg) of each solid form into the instrument pan or a tared weighing vessel.

  • DVS Method:

    • Dry the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

    • Increase the relative humidity (RH) in a stepwise manner (e.g., 10% increments from 0% to 90% RH).

    • At each step, allow the sample to equilibrate until the rate of weight change is minimal (e.g., <0.002% per minute).

    • Perform a desorption cycle by decreasing the RH back to 0%.

  • Desiccator Method:

    • Place open containers with pre-weighed samples into desiccators maintained at specific relative humidities (e.g., 80% RH using a saturated ammonium chloride solution) at a constant temperature (e.g., 25°C).[6]

    • After a set period (e.g., 24 hours or until constant weight), re-weigh the samples.

  • Data Evaluation:

    • Plot the change in mass (%) versus RH to generate a sorption/desorption isotherm.

    • Classify the hygroscopicity based on the percentage of moisture uptake at a defined RH (e.g., 80% RH) according to pharmacopeial standards (e.g., European Pharmacopoeia).[6]

Causality & Expected Outcomes:

  • This experiment directly measures the interaction of the solid material with water vapor.

  • The shape of the isotherm reveals the mechanism of water uptake (adsorption, absorption, deliquescence).

  • We anticipate the HCl salt, if highly crystalline, will show lower moisture uptake than the free base, which may be less crystalline or amorphous.

Hygroscopicity_Assessment Start Weigh Sample (Free Base & HCl Salt) Dry Dry at 0% RH (Establish Baseline) Start->Dry Sorption Increase RH in Steps (0% -> 90%) Dry->Sorption Desorption Decrease RH in Steps (90% -> 0%) Sorption->Desorption Plot Plot % Mass Change vs. RH (Generate Isotherm) Desorption->Plot Classify Classify Hygroscopicity (e.g., Ph. Eur. criteria) Plot->Classify

Caption: Experimental workflow for hygroscopicity assessment.

Protocol 3: Solid-State Stability Study

Objective: To evaluate the long-term chemical and physical stability of both forms under accelerated and standard storage conditions.

Methodology:

  • Sample Packaging: Place accurately weighed amounts of the free base and HCl salt into suitable vials (e.g., amber glass) that are representative of the intended primary packaging.

  • Storage Conditions (ICH Q1A):

    • Long-Term: 25°C / 60% RH

    • Accelerated: 40°C / 75% RH

  • Time Points: Pull samples at specified intervals (e.g., 0, 1, 3, and 6 months for an accelerated study).

  • Analytical Testing at Each Time Point:

    • Appearance: Visual inspection for changes in color, clumping, or deliquescence.

    • Purity & Degradation: Assay and purity determination by a stability-indicating HPLC method.

    • Moisture Content: Karl Fischer titration to quantify water content.

    • Solid Form: Powder X-ray Diffraction (PXRD) to detect any changes in crystalline form (polymorphism) or disproportionation of the salt to the free base.

  • Data Evaluation:

    • Trend the purity and individual impurity levels over time.

    • Compare the PXRD patterns at each time point to the initial pattern to identify any solid-state transformations.

    • Correlate changes in appearance and moisture content with purity data.

Causality & Expected Outcomes:

  • The accelerated condition (40°C/75% RH) is particularly challenging for HCl salts, as the high temperature and humidity can drive disproportionation.[7] We would monitor the PXRD for the appearance of peaks corresponding to the free base crystalline form.

  • The free base is expected to show a greater increase in chemical degradation products (e.g., oxides) over time, especially at 40°C.

  • This head-to-head study provides the most definitive data for selecting the optimal form for long-term storage.

Conclusion

The choice between the hydrochloride salt and the free base of 6-(Methoxymethyl)-1-methyl-1,4-diazepane is a classic risk-benefit analysis in pharmaceutical development.

  • The Hydrochloride Salt is anticipated to offer superior chemical stability , particularly against oxidation, and potentially better physical properties such as crystallinity and lower hygroscopicity. However, it carries the inherent risk of disproportionation , a critical failure mode that must be thoroughly investigated.

  • The Free Base avoids salt-specific issues but is predicted to be more susceptible to oxidative degradation . If it is an oil or an unstable solid, it may also present significant challenges for handling, formulation, and manufacturing.

Ultimately, the decision must be data-driven. The experimental protocols outlined in this guide provide a robust framework for generating the necessary comparative data. The results of these studies will allow for the selection of the solid form that provides the optimal balance of stability, manufacturability, and performance, ensuring the development of a safe and effective drug product.

References

  • Gupte, S. V., et al. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics. Available at: [Link]

  • Chadha, R., & Bhandari, S. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Available at: [Link]

  • Shanmugasundaram, P., & Goundalkar, A. A. (2015). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmazeutische Industrie. Available at: [Link]

  • Scribd. (2013). Hygroscopicity Effects on Pharmaceuticals. Available at: [Link]

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Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride
Reactant of Route 2
6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride
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